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  • Product: 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine
  • CAS: 4421-58-3

Core Science & Biosynthesis

Foundational

Thermotropic Phase Behavior of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) Lipid Bilayers: A Technical Guide for Advanced Drug Delivery Systems

Executive Summary The rational design of liposomal nanocarriers hinges on the precise thermodynamic control of lipid bilayer phase transitions. 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) , a highly pure sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of liposomal nanocarriers hinges on the precise thermodynamic control of lipid bilayer phase transitions. 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) , a highly pure synthetic asymmetric phospholipid, plays a critical role in engineering robust drug delivery systems. With a main gel-to-liquid crystalline phase transition temperature (Tm) of 49 °C, PSPC maintains a rigid gel phase across physiological temperatures, ensuring minimal premature drug leakage[1]. This whitepaper provides an in-depth mechanistic analysis of PSPC’s thermotropic behavior, quantitative phase data, and a field-proven, self-validating experimental protocol for thermal characterization.

Mechanistic Causality of PSPC Phase Behavior

Phospholipid bilayers exhibit thermotropic phase polymorphism, primarily transitioning from a highly ordered, rigid gel phase (Lβ') to a disordered, fluid liquid-crystalline phase (Lα) as thermal energy overcomes inter-molecular forces. The temperature at which this occurs—the main phase transition temperature (Tm)—is governed by the van der Waals interactions between the hydrophobic acyl chains.

PSPC (16:0-18:0 PC) is an asymmetric saturated phosphatidylcholine, possessing a 16-carbon palmitic acid at the sn-1 position and an 18-carbon stearic acid at the sn-2 position[1]. Unlike symmetric saturated lipids such as DPPC (16:0/16:0) or DSPC (18:0/18:0), the asymmetry in PSPC leads to unique inter-chain packing dynamics.

Interestingly, the positional isomer of PSPC, 1-stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine (SPPC; 18:0-16:0 PC), exhibits a Tm of 44 °C, whereas PSPC exhibits a significantly higher Tm of 49 °C[2],[3].

The Causality of Elevated Tm: The enhanced cohesive interaction between the acyl chains in the gel state of the PSPC bilayer is attributed to the specific alignment of the sn-1 and sn-2 chains. The 2-carbon difference between the shorter sn-1 chain and the longer sn-2 chain in PSPC allows for optimal interdigitation and stabilization of the Lβ' phase. This structural conformation minimizes free volume within the hydrophobic core, requiring substantially more thermal energy to induce the trans-gauche isomerizations necessary to melt the chains into the Lα phase[3].

G A Asymmetric Acyl Chains (sn-1: 16:0, sn-2: 18:0) B Altered Inter-chain van der Waals Interactions A->B C Enhanced Cohesive Packing in Gel Phase (Lβ') B->C D Elevated Phase Transition Temperature (Tm = 49°C) C->D

Caption: Logical flow of how acyl chain asymmetry in PSPC dictates its thermotropic phase behavior.

Quantitative Phase Transition Data

To contextualize the thermodynamic stability of PSPC, it is essential to compare its phase transition parameters against other saturated phosphatidylcholines commonly utilized in liposomal formulations. The table below summarizes the thermotropic data, highlighting the impact of chain length and positional asymmetry.

Lipid AbbreviationChemical Namesn-1 Chainsn-2 ChainPhase Transition Temperature (Tm)
DPPC 1,2-dipalmitoyl-sn-glycero-3-phosphocholine16:016:041 °C[2]
SPPC 1-stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine18:016:044 °C[2]
PSPC 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine16:018:049 °C[1],[2]
DSPC 1,2-distearoyl-sn-glycero-3-phosphocholine18:018:055 °C[2]

Self-Validating Experimental Protocol: DSC Analysis

Differential Scanning Calorimetry (DSC) is the gold standard for determining the Tm of lipid bilayers. As a Senior Application Scientist, I emphasize that a protocol must be self-validating—meaning the experimental design intrinsically prevents artifacts that could lead to data misinterpretation.

Below is the optimized, step-by-step methodology for determining the Tm of PSPC liposomes.

Protocol: Preparation and Thermal Analysis of PSPC Vesicles

Step 1: Lipid Film Preparation

  • Action: Dissolve highly pure PSPC powder in a chloroform/methanol mixture (2:1 v/v). Remove the solvent via rotary evaporation to form a thin lipid film, followed by vacuum desiccation for a minimum of 12 hours.

  • Causality: Complete dissolution ensures molecular-level mixing, preventing localized crystallization. The rigorous vacuum drying step is a self-validating control; it guarantees the removal of trace organic solvents, which act as plasticizers and would artificially depress the observed Tm.

Step 2: High-Temperature Hydration

  • Action: Hydrate the dried lipid film with a physiological buffer (e.g., PBS, pH 7.4) at 65 °C for 15–20 minutes with intermittent vortexing[4].

  • Causality: Hydration must occur at a temperature significantly above the expected Tm (49 °C). At 65 °C, PSPC is fully in the fluid liquid-crystalline (Lα) phase, allowing water to penetrate the lipid headgroups and drive spontaneous self-assembly into multilamellar vesicles (MLVs)[4]. Hydrating below the Tm results in bulk lipid aggregates and incomplete hydration due to the rigid nature of the gel phase.

Step 3: Vesicle Size Reduction (Extrusion)

  • Action: Extrude the MLV suspension through a 100 nm polycarbonate membrane for 11 passes using a heated extruder maintained at 65 °C.

  • Causality: MLVs exhibit broad, complex phase transition peaks due to variable inter-lamellar interactions and hydration states. Extrusion yields a monodisperse population of Large Unilamellar Vesicles (LUVs), ensuring the resulting DSC thermogram reflects the true, sharp membrane transition rather than artifacts of multilamellar packing.

Step 4: Nano-DSC Measurement

  • Action: Load the LUV suspension into the sample cell of a nano-DSC, placing the exact hydration buffer in the reference cell. Perform a heating scan from 20 °C to 70 °C at a controlled rate of 0.2 °C/min [4].

  • Causality: A slow scan rate (0.2 °C/min) is critical. It ensures thermal equilibrium across the sample volume, preventing kinetic hysteresis and allowing for the highly accurate determination of the onset and peak transition temperatures[4].

Workflow Step1 1. Lipid Film Hydration (Hydrate at 65°C > Tm) Step2 2. Intermittent Vortexing (Ensures MLV Formation) Step1->Step2 Step3 3. Extrusion / Sonication (Size Reduction to LUVs) Step2->Step3 Step4 4. DSC Measurement (Scan Rate: 0.2°C/min) Step3->Step4 Step5 5. Endothermic Peak Analysis (Identify Main Transition Tm) Step4->Step5

Caption: Self-validating DSC workflow for determining the phase transition temperature of PSPC liposomes.

Formulation Implications in Advanced Drug Delivery

Understanding the phase behavior of PSPC is not merely an academic exercise; it directly dictates the pharmacokinetic profile of liposomal nanomedicines.

Because PSPC possesses a Tm of 49 °C, it remains in a tightly packed gel phase at normal human body temperature (37 °C)[1]. This high membrane rigidity drastically reduces the permeability of the bilayer, preventing the premature leakage of encapsulated water-soluble active pharmaceutical ingredients (APIs) during systemic circulation[1].

Furthermore, PSPC is a naturally occurring, critical component in Hydro Soy PC (HSPC) —a hydrogenated phospholipid mixture utilized in blockbuster FDA-approved liposomal therapeutics such as Doxil® and AmBisome®[5]. HSPC is predominantly composed of DSPC (~88.6%) alongside a smaller fraction of PSPC (~11.4%), yielding a macroscopic bilayer Tm of approximately 53 °C[5]. In these formulations, the presence of the asymmetric PSPC subtly modulates the extreme rigidity of the pure DSPC matrix. This finely tuned structural stability supports extended blood circulation times and facilitates passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect[5].

References

  • Title: COATSOME® MC-6080 (PSPC) | Phospholipids - NOF America Corporation Source: nofamerica.com URL: 1

  • Title: Detailed Comparison of Deuterium Quadrupole Profiles between Sphingomyelin and Phosphatidylcholine Bilayers - PMC Source: nih.gov URL: 4

  • Title: Hydro Soy PC (HSPC) | 97281-48-6 | Avanti Research™ Source: avantiresearch.com URL: 5

  • Title: Phase Transition Temperatures for Glycerophospholipids | Avanti Research Source: avantiresearch.com URL: 2

  • Title: Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers - PMC - NIH Source: nih.gov URL: 3

Sources

Exploratory

Critical micelle concentration (CMC) of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine

An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) Authored by: A Senior Application Scientist Abstract This technical guide provides a co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC), an asymmetric saturated phospholipid of significant interest in liposome technology, drug delivery, and membrane biophysics. We delve into the fundamental physicochemical principles governing the self-assembly of PSPC, explore the factors that modulate its CMC, and present detailed, field-proven protocols for its experimental determination. This document is intended for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical guidance on characterizing this essential property of PSPC.

Introduction: Understanding PSPC and its Self-Assembly

1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) is a zwitterionic phospholipid composed of a glycerol backbone, a palmitic acid (16:0) chain at the sn-1 position, a stearic acid (18:0) chain at the sn-2 position, and a hydrophilic phosphocholine head group.[1][2][3] This molecular structure imparts an amphiphilic nature to PSPC, meaning it possesses both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.

In an aqueous environment, these amphiphilic molecules arrange themselves to minimize the unfavorable interaction between their hydrophobic tails and water. This process, driven by the hydrophobic effect, leads to spontaneous self-assembly. Below a specific concentration, PSPC molecules exist predominantly as monomers. However, as the concentration increases, a threshold is reached where the monomers rapidly associate to form organized aggregates called micelles. This threshold concentration is known as the Critical Micelle Concentration (CMC) .[4][5]

Above the CMC, the aqueous solution becomes a two-phase system containing both micelles and a relatively constant concentration of free monomers in equilibrium with the micelles.[4][5][6] The CMC is a crucial thermodynamic parameter that dictates the stability of phospholipid dispersions and governs the partitioning of drugs and other molecules into micellar carriers. For phospholipids with two long acyl chains like PSPC, the CMC is typically extremely low, often in the nanomolar range, as they strongly favor the formation of bilayer structures like vesicles or liposomes over micelles.[7] In this context, the CMC represents the concentration of free lipid monomers in equilibrium with the self-assembled structures.[6][7]

The Physicochemical Drivers of Micellization

The formation of micelles is a thermodynamically driven process. The primary driving force is the increase in entropy of the system that results from the release of ordered water molecules that surrounded the hydrophobic acyl chains of the monomers. This self-assembly behavior is influenced by a delicate balance of intermolecular forces.

Factors Influencing the CMC of PSPC:

The precise CMC value is not an immutable constant but is influenced by both the intrinsic properties of the phospholipid and the external conditions of the medium.[5]

  • Molecular Structure:

    • Acyl Chain Length: The hydrophobicity of a phospholipid increases with the length of its acyl chains. PSPC's long, saturated 16- and 18-carbon chains result in strong hydrophobic interactions, which significantly lower its CMC compared to phospholipids with shorter chains.[7][8]

    • Head Group: The size and charge of the hydrophilic head group affect intermolecular repulsion and hydration. The zwitterionic phosphocholine head group of PSPC influences its packing properties within the micelle.

  • External Conditions:

    • Temperature: Temperature can have a complex effect. Increasing temperature can decrease the hydration of the hydrophilic head groups, which promotes micellization and can lower the CMC.[9][10]

    • Ionic Strength: The presence of electrolytes in the solution can shield the electrostatic repulsion between the zwitterionic head groups, facilitating aggregation and thus lowering the CMC.[10]

    • pH: For phosphocholines, pH has a minimal effect on the CMC within a physiological range, as the head group remains zwitterionic. This contrasts with phospholipids containing ionizable groups like phosphatidic acid or phosphatidylserine.[10]

    • Additives: The presence of other amphiphilic molecules, such as cholesterol, other lipids, or surfactants, can lead to the formation of mixed micelles, which will have a different CMC than pure PSPC.[11][12]

Experimental Determination of the CMC

Due to the exceptionally low CMC of diacyl phospholipids, its determination requires highly sensitive techniques. Different methods rely on detecting distinct changes in the physicochemical properties of the solution as it transitions from a monomeric to a micellar state. It is important to note that different techniques may yield slightly different CMC values because they are based on different physical principles.[7]

Quantitative Data Summary

The following table presents reported CMC values for PSPC and a structurally similar phospholipid, highlighting the impact of the measurement technique.

PhospholipidCMC ValueMethodTemperatureReference
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC)4.6 ± 0.5 x 10⁻⁷ MResonance Rayleigh Scattering25°C[7]
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)5.7 ± 0.6 x 10⁻⁸ MPyrene Fluorescence25°C[7]
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)2.6 ± 0.1 x 10⁻⁷ MFixed Angle Light Scattering25°C[7]
Method 1: Fluorescence Spectroscopy with Pyrene Probe

This is one of the most sensitive and widely used methods for determining the CMC of surfactants and lipids.[13]

Causality Behind the Method: The fluorescence emission spectrum of the hydrophobic probe pyrene is highly sensitive to the polarity of its local environment.[14] In an aqueous solution below the CMC, pyrene resides in a polar environment, and the ratio of the fluorescence intensities of its first (I₁) and third (I₃) vibronic bands is high. When micelles form, pyrene preferentially partitions into their nonpolar, hydrophobic core.[14] This change in microenvironment causes a significant decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus the logarithm of the phospholipid concentration.[13]

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare PSPC stock solution in appropriate solvent (e.g., chloroform) prep2 Prepare Pyrene stock solution in ethanol or acetone prep1->prep2 prep3 Aliquot Pyrene stock into vials and evaporate solvent to create a thin film prep2->prep3 prep4 Prepare serial dilutions of PSPC in aqueous buffer prep3->prep4 prep5 Add PSPC dilutions to Pyrene-coated vials and incubate to allow partitioning prep4->prep5 measure1 Set spectrofluorometer (Excitation λ ≈ 335 nm) prep5->measure1 measure2 Record emission spectra (e.g., 350-450 nm) for each concentration measure1->measure2 measure3 Extract intensities of first (I₁) and third (I₃) peaks measure2->measure3 analysis1 Calculate I₁/I₃ ratio for each concentration measure3->analysis1 analysis2 Plot I₁/I₃ ratio vs. log[PSPC] analysis1->analysis2 analysis3 Fit data to a sigmoidal (Boltzmann) function analysis2->analysis3 analysis4 Determine CMC from the inflection point of the curve analysis3->analysis4 caption Workflow for CMC Determination using Pyrene Fluorescence Assay.

Caption: Workflow for CMC Determination using Pyrene Fluorescence Assay.

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of PSPC (e.g., 10 mM) in a suitable organic solvent like chloroform.

    • Prepare a stock solution of pyrene (e.g., 0.1 mM) in a volatile solvent such as ethanol or acetone.[15]

  • Sample Series Preparation:

    • In a series of glass vials, add a small, precise volume of the pyrene stock solution.

    • Evaporate the solvent under a gentle stream of nitrogen to leave a thin film of pyrene on the bottom of each vial. This ensures the final pyrene concentration is consistent and low (typically <1 µM) to avoid excimer formation.[13][15]

    • Create a series of PSPC dilutions in the desired aqueous buffer (e.g., PBS) from the stock solution. The concentration range should span the expected CMC.

    • Add the buffered PSPC solutions to the pyrene-coated vials.

    • Vortex and allow the samples to equilibrate (e.g., incubate for 1-2 hours at the desired temperature) to ensure pyrene partitions into any formed micelles.

  • Fluorescence Measurement:

    • Use a spectrofluorometer to measure the fluorescence emission of each sample.

    • Set the excitation wavelength to approximately 335 nm.

    • Record the emission spectrum from approximately 350 nm to 450 nm.

    • Identify the intensity of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

  • Data Analysis:

    • For each sample, calculate the ratio of the peak intensities (I₁/I₃).

    • Plot the I₁/I₃ ratio as a function of the logarithm of the PSPC concentration.

    • The resulting plot should be a sigmoidal curve. The CMC is determined from the center of the inflection point, often calculated by fitting the data to a Boltzmann equation.[16]

Method 2: Light Scattering

Light scattering techniques, including Dynamic Light Scattering (DLS) and Static Light Scattering (often measured as fixed-angle light scattering or resonance Rayleigh scattering), are powerful, non-invasive methods for detecting aggregation.[17][18]

Causality Behind the Method: The intensity of scattered light is highly dependent on the size and concentration of particles in a solution. Below the CMC, the solution contains only small, individual PSPC monomers, which scatter very little light. Above the CMC, the formation of significantly larger micellar aggregates leads to a sharp and substantial increase in the scattering intensity.[7][19] The CMC is identified as the concentration at which this abrupt change in scattering occurs.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare PSPC stock solution prep2 Filter all buffers and solutions (e.g., 0.22 µm filter) to remove dust prep1->prep2 prep3 Prepare a serial dilution of PSPC in the filtered aqueous buffer prep2->prep3 measure1 Set up light scattering instrument (e.g., spectrofluorometer for fixed-angle scattering) prep3->measure1 measure2 Measure scattering intensity for each concentration at a fixed wavelength (e.g., 350 nm) measure1->measure2 measure3 Ensure temperature is controlled and stable measure1->measure3 analysis1 Plot scattering intensity vs. PSPC concentration measure2->analysis1 analysis2 Identify two linear regions in the plot (pre- and post-micellization) analysis1->analysis2 analysis3 Perform linear regression on both regions analysis2->analysis3 analysis4 Determine CMC from the intersection of the two regression lines analysis3->analysis4 caption Workflow for CMC Determination using Light Scattering.

Caption: Workflow for CMC Determination using Light Scattering.

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of PSPC.

    • Crucial Step: All buffers and final solutions must be meticulously filtered (e.g., through a 0.22 µm syringe filter) to remove any dust or particulate contaminants, which would otherwise interfere with the light scattering measurements.

  • Sample Series Preparation:

    • Prepare a series of PSPC dilutions in the filtered aqueous buffer, covering a range below and above the anticipated CMC.

  • Light Scattering Measurement:

    • A dedicated DLS instrument or a spectrofluorometer can be used. For fixed-angle light scattering, set the excitation and emission wavelengths to be the same (e.g., 350 nm) with a narrow bandpass.[7]

    • Maintain a constant temperature throughout the experiment.

    • Measure the scattering intensity for each sample in the concentration series. A measurement of the buffer alone should be used as a blank.

  • Data Analysis:

    • Plot the normalized scattering intensity versus the PSPC concentration.

    • The plot will typically show two distinct linear regions: a shallow slope at low concentrations (monomers) and a steep slope at high concentrations (micelles).

    • The CMC is determined from the point of intersection of the two lines fitted to these regions.[7]

Concluding Remarks for the Practicing Scientist

The critical micelle concentration of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine is a fundamental parameter that underpins its behavior in aqueous systems. Due to its two long, saturated acyl chains, PSPC exhibits a very low, nanomolar-range CMC and a strong propensity to form stable bilayer vesicles. Accurate determination of this value is challenging but essential for applications ranging from fundamental membrane studies to the rational design of advanced liposomal drug delivery systems.

The choice of experimental method is critical. Fluorescence probe techniques, like the pyrene assay, offer exceptional sensitivity suitable for the low CMCs of diacyl phospholipids.[13] Light scattering methods provide a non-invasive alternative, directly detecting the formation of larger aggregates.[17] For robust and reliable results, it is often advisable to use at least two different methods to validate the determined CMC.[14] Understanding the principles, protocols, and inherent limitations of each technique, as outlined in this guide, is paramount for generating accurate and reproducible data in the laboratory.

References

  • D'Onofrio, N., et al. (2024). Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol. Biophysical Reports. [Link]

  • D'Onofrio, N., et al. (2025). Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol. PubMed. [Link]

  • Scimed. Micellar Water Characterization: A Laser Light Scattering Application. Scimed Website. [Link]

  • USA KINO Industry. (2020). How to measure surface tension and CMC (Critical Micelle Concentration). uskino.com. [Link]

  • Singh, S., et al. (2020). Robust Method to Determine Critical Micelle Concentration via Spreading Oil Drops on Surfactant Solutions. Langmuir. [Link]

  • Muser, A. Micelle Characterization by Dynamic Light Scattering: Bringing Viscosity into the Equation. Anton Paar. [Link]

  • Wang, Z., et al. (2019). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. Royal Society Open Science. [Link]

  • Malvern Panalytical. (2010). A New Approach for the Characterization of Reverse Micellar Systems by Dynamic Light Scattering. Langmuir. [Link]

  • Zaman, M. I. (2023). Method for Measurement of Critical Micelle Concentration. Just Agriculture. [Link]

  • KRÜSS Scientific. Critical micelle concentration (CMC) and surfactant concentration. KRÜSS Scientific Website. [Link]

  • Waters. (2010). Determination of critical micelle concentration by dynamic light scattering. Waters Website. [Link]

  • Agilent. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent Technologies. [Link]

  • Burghardt, H., et al. (2007). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B. [Link]

  • ResearchGate. (2016). Table 1 Critical micelle concentration of DOPE, DOPC, and the mixture... ResearchGate. [Link]

  • Reddit. (2018). Anyone here got a SOP for CMC determination using pyrene? r/chemistry. [Link]

  • Phospholipid Research Center. The various phospholipid aggregates. Phospholipid Research Center Website. [Link]

  • PubChem. 1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine. PubChem Database. [Link]

  • ResearchGate. (2025). Water content, critical micelle concentration of phospholipids and formation of association colloids as factors influencing autoxidation of rapeseed oil. ResearchGate. [Link]

  • PubMed. (2022). Water content, critical micelle concentration of phospholipids and formation of association colloids as factors influencing autoxidation of rapeseed oil. PubMed. [Link]

  • He, L., et al. (2007). Detergent-phospholipid mixed micelles with a crystalline phospholipid core. Proceedings of the National Academy of Sciences. [Link]

  • Phospholipid Research Center. (Mixed) Micelles. Phospholipid Research Center Website. [Link]

  • Li, Z., et al. (2004). The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine. Chemistry and Physics of Lipids. [Link]

  • Diva-Portal.org. The influence of molecular structure of phospholipids on the transition from micelles to bilayers in bile salt surfactant/phos. Diva-Portal.org. [Link]

  • PubMed. (1990). Micellization and solubilization of phospholipids by surfactants. PubMed. [Link]

Sources

Foundational

Biophysical Characterization of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) Membranes: A Technical Guide

Executive Summary 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) is a synthetic, asymmetric saturated phospholipid that plays a fundamental role in the structural integrity of advanced drug delivery systems. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) is a synthetic, asymmetric saturated phospholipid that plays a fundamental role in the structural integrity of advanced drug delivery systems. As a critical constituent of Hydrogenated Soy Phosphatidylcholine (HSPC)—the primary lipid in FDA-approved liposomal formulations such as Doxil® and AmBisome®[1]—PSPC dictates the mechanical rigidity, permeability, and thermal behavior of the resulting lipid bilayers.

This whitepaper provides an in-depth biophysical characterization of PSPC membranes, detailing its phase behavior, molecular dynamics, and the self-validating experimental protocols required for its rigorous analysis.

Physicochemical & Biophysical Profiling

Unlike symmetric saturated lipids such as DPPC (16:0/16:0) or DSPC (18:0/18:0), PSPC possesses an asymmetric acyl chain configuration: a 16-carbon palmitoyl chain at the sn-1 position and an 18-carbon stearoyl chain at the sn-2 position[2]. This structural asymmetry induces a slight hydrophobic mismatch within the bilayer core, influencing the lipid tilt angle and intermolecular packing density.

Quantitative Biophysical Parameters

The following table summarizes the core biophysical and thermodynamic properties of pure PSPC membranes:

ParameterValueCausality / Significance
Chemical Name 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholineStandardized IUPAC nomenclature[3].
Molecular Formula C₄₂H₈₄NO₈PDefines the mass and elemental composition[3].
Molecular Weight 762.1 g/mol Critical for precise molar ratio calculations during liposome formulation[2].
Phase Transition Temp ( Tm​ ) ~49 °C (322 K)Ensures the membrane remains in a rigid, low-permeability gel phase at physiological temperature (37 °C), preventing premature drug leakage[2].
Area Per Lipid (APL) ~68 Ų (Fluid Phase)Dictates the lateral packing density and membrane tension response under equibiaxial strain[4].
Acyl Chain Configuration Asymmetric (sn-1: 16:0, sn-2: 18:0)The 2-carbon length difference creates inter-leaflet interdigitation, enhancing oxidative stability[1].

Phase Behavior and Membrane Thermodynamics

The thermodynamic phase behavior of PSPC is defined by its transition from a highly ordered, tilted gel phase ( Lβ′​ ) to a disordered liquid-crystalline phase ( Lα​ ). All-atom molecular dynamics (MD) simulations confirm that pure PSPC undergoes this main phase transition between 320 K and 330 K (approx. 47–57 °C)[5].

When PSPC is formulated into multicomponent systems—such as those incorporating cholesterol and PEGylated lipids (e.g., DSPE-PEG2000)—the sharp phase transition broadens. At 320 K, these multicomponent membranes exhibit a coexistence of ordered and disordered domains[5]. This phase coexistence is highly relevant for drug delivery, as the boundary regions between gel and fluid domains serve as primary insertion sites for hydrophobic therapeutics like Paclitaxel[5].

Formulation Workflow

G A Dry Lipid Film (PSPC/Cholesterol) B Hydration (> 55°C) Buffer Addition A->B T > Tm C Multilamellar Vesicles (MLVs) B->C Vortexing D Extrusion (> 55°C) Polycarbonate Filter C->D Size Reduction E Large Unilamellar Vesicles (LUVs) D->E Uniformity F Post-Insertion (DSPE-PEG2000) E->F Steric Stabilization G PEGylated PSPC Nanocarrier F->G Final Formulation

Workflow for formulating PEGylated PSPC liposomes via thin-film hydration.

Mechanistic Interactions: Enzymatic Hydrolysis

In vivo, PSPC membranes are subject to enzymatic degradation by phospholipases. Secretory Phospholipase A2 (sPLA2) specifically targets and hydrolyzes the sn-2 ester bond of phosphatidylcholines[6]. Because PSPC contains a stearoyl chain at the sn-2 position, PLA2 catalysis yields 1-palmitoyl-sn-glycero-3-phosphocholine (a lysolipid) and free stearic acid. The accumulation of wedge-shaped lysolipids induces positive spontaneous curvature, destabilizing the bilayer and triggering the release of encapsulated payloads.

PLA2 A PSPC Bilayer (Intact Membrane) B Phospholipase A2 (PLA2) Recruitment A->B Interfacial Binding C sn-2 Ester Bond Hydrolysis B->C Catalytic Activation D 1-Palmitoyl-sn-glycero-3-PC (Lyso-PC) C->D Cleavage Product 1 E Stearic Acid (Free Fatty Acid) C->E Cleavage Product 2 F Membrane Permeabilization & Drug Release D->F Micellization/Defects E->F Local pH Drop

PLA2-mediated hydrolysis pathway of PSPC membranes triggering drug release.

Self-Validating Experimental Protocols

To ensure rigorous biophysical characterization, the following protocols integrate built-in validation steps.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Objective: Determine the thermodynamic parameters ( Tm​ , ΔH ) of PSPC membranes. Causality: DSC measures the heat capacity of the sample as a function of temperature. Because the gel-to-fluid transition requires energy to melt the hydrophobic acyl chains, it appears as an endothermic peak.

  • Sample Preparation: Hydrate 5 mg of dry PSPC film in 1 mL of PBS (pH 7.4) at 60 °C (well above the 49 °C Tm​ ) for 1 hour with intermittent vortexing to form Multilamellar Vesicles (MLVs). Causality: Hydrating above Tm​ ensures complete fluidization of the lipid, preventing the formation of kinetically trapped, unhydrated crystalline lipid cores.

  • Degassing: Degas the liposome suspension under vacuum for 10 minutes. Causality: Dissolved air bubbles expand upon heating, causing severe baseline artifacts in the thermogram.

  • System Validation (Self-Validation Step): Run a baseline scan from 20 °C to 70 °C using PBS in both the reference and sample cells. The resulting baseline must be flat. An endothermic event indicates cell contamination, requiring immediate cleaning with 5% Decon-90 followed by copious Milli-Q water.

  • Thermal Scanning: Load the PSPC sample. Scan from 20 °C to 70 °C at a rate of 1 °C/min. Causality: A slow scan rate ensures thermal equilibrium across the sample volume, preventing artificial broadening of the transition peak.

  • Reversibility Check (Self-Validation Step): Immediately run a cooling scan from 70 °C to 20 °C at 1 °C/min. The presence of a corresponding exothermic peak confirms the event is a reversible lipid phase transition and not irreversible chemical degradation.

Protocol 2: Giant Unilamellar Vesicle (GUV) Electroformation

Objective: Generate cell-sized (10–50 µm) free-standing PSPC bilayers for fluorescence microscopy and mechanical testing.

  • Lipid Deposition: Dissolve PSPC in chloroform at 1 mg/mL. Spread 10 µL of the solution evenly onto the conductive surface of an Indium Tin Oxide (ITO) coated glass slide. Causality: ITO provides the necessary electrical conductivity for the alternating current (AC) field while remaining optically transparent for downstream microscopy.

  • Solvent Evaporation: Place the slide in a vacuum desiccator for 2 hours. Causality: Residual chloroform alters the membrane's spontaneous curvature and artificially lowers the Tm​ .

  • Chamber Assembly & Hydration: Assemble the electroformation chamber using a silicone spacer and a second ITO slide. Fill the chamber with 300 mM sucrose solution pre-heated to 60 °C. Causality: Sucrose provides an osmotic contrast against the external glucose buffer used later, allowing the GUVs to settle at the bottom of the observation chamber due to gravity.

  • Electroformation: Apply a sinusoidal AC field (10 Hz, 1.5 V peak-to-peak) for 2 hours while maintaining the chamber strictly at 60 °C. Causality: The electric field overcomes the hydration repulsion between adjacent bilayers, causing them to swell and peel off the ITO surface. The temperature must remain above Tm​ (49 °C) to keep the membrane in the highly flexible liquid-crystalline phase.

  • Optical Validation (Self-Validation Step): Before harvesting, inspect the chamber under a phase-contrast microscope. You must observe attached, fluctuating, defect-free spherical vesicles. If rigid, tubular, or aggregated structures are visible, the temperature dropped below Tm​ during the process, and the batch must be discarded.

References

  • COATSOME MC-6080 (PSPC) Product Specification - dds-drug.com - 2

  • PubChem Compound Summary for CID 6323481, 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine - nih.gov - 3

  • Phase Behavior of Pure PSPC and PEGylated Multicomponent Lipid and Their Interaction with Paclitaxel: An All-Atom MD Study - acs.org - 5

  • PLA2G5 Gene - GeneCards - genecards.org - 6

  • Hydro Soy PC (HSPC) Product Information - avantiresearch.com - 1

  • Influence of phospholipid head and tail molecular structures on cell membrane mechanical response under tension - aip.org - 4

Sources

Exploratory

The Role of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine in Mammalian Cell Membrane Fluidity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Membrane fluidity is a critical parameter governing the function of mammalian cells, influencing everything fr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Membrane fluidity is a critical parameter governing the function of mammalian cells, influencing everything from signal transduction to molecular transport. The lipid composition of the bilayer is the primary determinant of this property. This technical guide delves into the specific role of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC), a fully saturated, asymmetric phospholipid, in modulating membrane fluidity. Due to the absence of double bonds in its acyl chains, PSPC promotes a highly ordered, tightly packed membrane structure. This leads to a significant decrease in membrane fluidity and an increase in the gel-to-liquid crystalline phase transition temperature. We will explore the biophysical principles underlying this effect, its physiological relevance in the context of ordered membrane domains like lipid rafts, and provide detailed experimental protocols for quantifying its impact using established biophysical techniques.

The Molecular Architecture of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC)

PSPC is a glycerophospholipid distinguished by its specific acyl chain composition. It features a saturated 16-carbon palmitic acid at the sn-1 position and a saturated 18-carbon stearic acid at the sn-2 position of the glycerol backbone.[1][2][3] The hydrophilic headgroup consists of a phosphate group linked to a choline moiety.

The defining characteristic of PSPC is that both of its acyl chains are fully saturated. This means they lack any carbon-carbon double bonds, resulting in straight, flexible hydrocarbon chains.[4][5][6] This molecular geometry is the primary determinant of its biophysical behavior within a lipid bilayer.

PSPC_Structure cluster_backbone sn-Glycerol Backbone cluster_chains Acyl Chains (Saturated) cluster_headgroup Headgroup glycerol Glycerol sn1 sn-1 glycerol->sn1 O-CO- sn2 sn-2 glycerol->sn2 O-CO- sn3 sn-3 glycerol->sn3 O-PO4- palmitoyl Palmitoyl Chain (16:0) sn1->palmitoyl stearoyl Stearoyl Chain (18:0) sn2->stearoyl choline Choline sn3->choline

Figure 1: Molecular structure of PSPC.

Fundamental Principles of Membrane Fluidity

The fluidity of a cell membrane is not static; it exists on a spectrum from a rigid, gel-like state to a more dynamic, fluid liquid-crystalline state.[7] This property is governed by how densely the constituent phospholipids can pack together, which is primarily influenced by the nature of their fatty acid tails.[5][8]

  • Saturated vs. Unsaturated Acyl Chains: Saturated chains, like those in PSPC, are straight and can align closely with one another. This maximizes van der Waals interactions between adjacent chains, leading to tight, orderly packing.[4][6] The result is a more viscous, rigid membrane with reduced fluidity.[5][9] In contrast, unsaturated fatty acids contain one or more cis-double bonds, which introduce sharp kinks into the chain.[4][8] These kinks disrupt uniform packing, creating more space between lipids and increasing the membrane's fluidity.[5][6]

  • The Role of Cholesterol: In mammalian membranes, cholesterol acts as a crucial fluidity buffer.[10] It intercalates between phospholipids with its rigid steroid ring. At physiological temperatures (typically above the lipid's phase transition), cholesterol restricts the excessive movement of acyl chains, thereby decreasing fluidity.[9] Conversely, at lower temperatures, it prevents the chains from packing too tightly, disrupting crystallization and thus increasing fluidity.[9][10] Its interaction with tightly-packing saturated lipids like PSPC is particularly important for preventing excessive rigidity.

Membrane_Packing cluster_saturated PSPC-Rich Membrane (Decreased Fluidity) cluster_unsaturated Unsaturated Lipid Membrane (Increased Fluidity) a1 a1 a2 a2 a1->a2 a3 a3 a2->a3 a4 a4 a3->a4 a5 a5 a4->a5 b1 b1 b2 b2 b1->b2 b3 b3 b2->b3 b4 b4 b3->b4 b5 b5 b4->b5 c1 c1 c2 c2 c1->c2 c3 c3 c2->c3 c4 c4 c3->c4 c5 c5 c4->c5 d1 d1 d2 d2 d1->d2 d3 d3 d2->d3 d4 d4 d3->d4 d5 d5 d4->d5 e1 e1 e2 e2 e1->e2 e3 e3 e2->e3 e4 e4 e3->e4 e5 e5 e4->e5 f1 f1 f2 f2 f1->f2 f3 f3 f2->f3 f4 f4 f3->f4 f5 f5 f4->f5 label_sat Tightly Packed Straight Chains g1 g1 g2 g2 g1->g2 g3 g3 g2->g3 g4 g4 g3->g4 g5 g5 g4->g5 h1 h1 h2 h2 h1->h2 h3 h3 h2->h3 h4 h4 h3->h4 h5 h5 h4->h5 i1 i1 i2 i2 i1->i2 i3 i3 i2->i3 i4 i4 i3->i4 i5 i5 i4->i5 j1 j1 j2 j2 j1->j2 j3 j3 j2->j3 j4 j4 j3->j4 j5 j5 j4->j5 k1 k1 k2 k2 k1->k2 k3 k3 k2->k3 k4 k4 k3->k4 k5 k5 k4->k5 l1 l1 l2 l2 l1->l2 l3 l3 l2->l3 l4 l4 l3->l4 l5 l5 l4->l5 label_unsat Kinked Chains Prevent Packing

Figure 2: Effect of acyl chain saturation on lipid packing.

Biophysical Impact of PSPC on Lipid Bilayers

The most direct and quantifiable impact of incorporating PSPC into a membrane is the significant increase in its main phase transition temperature (Tₘ). The Tₘ is the temperature at which the bilayer transitions from a rigid gel state to a fluid liquid-crystalline state.[7] For pure PSPC, this transition occurs between 47°C and 57°C (320-330 K). This is substantially higher than physiological body temperature (~37°C) and dramatically higher than phospholipids containing unsaturated chains.

This high Tₘ is a direct consequence of the tight packing of its two saturated acyl chains. More thermal energy is required to disrupt the strong intermolecular forces and induce the conformational change from the ordered all-trans state to the disordered gauche state characteristic of the fluid phase.[3]

PhospholipidAcyl Chain Composition (sn-1/sn-2)Main Transition Temp. (Tₘ)
PSPC 16:0 / 18:0 ~47-57 °C
DSPC18:0 / 18:0~55 °C[1][4][9]
DPPC16:0 / 16:0~41 °C[6][8][9]
SOPC18:0 / 18:1~6 °C[4][11]
POPC16:0 / 18:1~ -3 °C[12]
DOPC18:1 / 18:1~ -20 °C[8]

Table 1: Comparison of main phase transition temperatures (Tₘ) for various phosphatidylcholines. The presence of even one unsaturated chain drastically lowers Tₘ, highlighting the potent ordering effect of fully saturated lipids like PSPC.

Physiological Relevance in Mammalian Cells

While PSPC is not one of the most abundant phospholipids in the entire mammalian cell membrane, its role, and that of other fully saturated lipids, is critical in creating lateral heterogeneity. The tendency of saturated lipids and cholesterol to pack tightly drives the formation of specialized membrane microdomains known as lipid rafts .

These raft domains are small, dynamic platforms enriched in saturated lipids (like sphingomyelin and certain glycerophospholipids) and cholesterol. They exist in a more ordered and less fluid state (liquid-ordered, Lₒ phase) compared to the surrounding bulk membrane (liquid-disordered, Lₑ phase). This localized decrease in fluidity is not a passive property; it is essential for function:

  • Signaling Hubs: Lipid rafts serve to concentrate or segregate specific membrane proteins, including receptors and signaling molecules, thereby facilitating or inhibiting signal transduction pathways.

  • Protein Trafficking: The unique lipid environment of rafts is involved in the sorting and trafficking of certain proteins and lipids within the cell.

  • Pathogen Entry: Some viruses and bacteria exploit lipid rafts as portals for entering host cells.

Therefore, the contribution of phospholipids like PSPC to the lipidome is a key mechanism for creating localized, ordered environments that are indispensable for complex cellular functions.

Methodologies for Assessing PSPC-Induced Changes in Membrane Fluidity

To quantitatively assess the impact of PSPC on membrane fluidity, model systems such as liposomes (artificial lipid vesicles) are invaluable. Here, we detail two primary biophysical techniques.

Differential Scanning Calorimetry (DSC)

Principle: DSC directly measures the heat absorbed by a sample during a phase transition.[13][14] When a liposome suspension is heated, it absorbs a characteristic amount of heat as it transitions from the gel to the liquid-crystalline phase. The peak of this endothermic event corresponds to the Tₘ.[3] This is the gold-standard method for determining the effect of a lipid like PSPC on the Tₘ of a membrane.

Experimental Protocol:

  • Liposome Preparation (Thin Film Hydration): a. Prepare lipid stock solutions (e.g., a control lipid like POPC and the experimental lipid, PSPC) in chloroform or a chloroform/methanol mixture. b. In a round-bottom flask, mix the desired molar ratios of the lipids (e.g., 100% POPC for control; 80% POPC / 20% PSPC for the experimental sample). c. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. d. Further dry the film under high vacuum for at least 2 hours to remove residual solvent. e. Hydrate the lipid film with an appropriate buffer (e.g., PBS, pH 7.4) by vortexing at a temperature above the Tₘ of the highest-melting-point lipid (i.e., >57°C for PSPC-containing samples). This results in the formation of multilamellar vesicles (MLVs).

  • DSC Analysis: a. Accurately load a known concentration of the liposome suspension into a DSC sample pan. Load an identical volume of pure buffer into the reference pan. b. Seal the pans hermetically. c. Place the pans in the calorimeter and allow the system to equilibrate at the starting temperature (e.g., 10°C). d. Initiate a heating scan at a controlled rate (e.g., 1°C/minute) up to a final temperature well above the expected transition (e.g., 70°C). e. Record the differential heat flow as a function of temperature.

  • Data Interpretation:

    • The resulting thermogram will show an endothermic peak. The temperature at the peak maximum is the Tₘ.

    • Expected Result: The Tₘ of the POPC/PSPC liposomes will be significantly higher than that of the pure POPC control liposomes, demonstrating the ordering effect of PSPC.

Steady-State Fluorescence Anisotropy

Principle: This technique measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer.[2] 1,6-diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic probe that partitions into the membrane's acyl chain region.[2][15] When excited with vertically polarized light, the extent to which the emitted light is depolarized depends on how much the probe tumbles during its fluorescence lifetime.

  • High Anisotropy (Low Depolarization): The probe's rotation is restricted. This indicates a tightly packed, viscous, low-fluidity membrane (gel phase).

  • Low Anisotropy (High Depolarization): The probe rotates freely. This indicates a loosely packed, high-fluidity membrane (liquid-crystalline phase).[16]

Anisotropy_Workflow cluster_prep Sample Preparation cluster_label Fluorescent Labeling cluster_measure Measurement cluster_analysis Data Analysis & Interpretation prep_control Prepare Control Liposomes (e.g., 100% POPC) label_dph Incubate both liposome sets with DPH probe solution prep_control->label_dph prep_exp Prepare Experimental Liposomes (e.g., 80% POPC / 20% PSPC) prep_exp->label_dph measure Place samples in fluorometer. Equilibrate at 37°C. label_dph->measure excite Excite with Vertically Polarized Light (~355 nm) measure->excite detect Measure Intensity of Vertical (I_vv) & Horizontal (I_vh) Emission (~430 nm) excite->detect calculate Calculate Anisotropy (r): r = (I_vv - GI_vh) / (I_vv + 2G*I_vh) detect->calculate compare Compare r_exp vs. r_control calculate->compare result Higher 'r' in PSPC sample indicates lower membrane fluidity. compare->result

Figure 3: Workflow for fluorescence anisotropy.

Experimental Protocol:

  • Liposome Preparation: Prepare control and PSPC-containing liposomes as described in the DSC protocol (Section 5.1, Step 1). For this technique, it is often preferable to create small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by extrusion or sonication for better optical clarity.

  • Probe Incorporation: a. Prepare a stock solution of DPH in a suitable solvent like tetrahydrofuran (THF) or DMSO (e.g., 2 mM). b. Dilute the DPH stock solution into the buffer to an intermediate concentration. c. Add a small volume of the diluted DPH to the liposome suspensions to achieve a final lipid-to-probe molar ratio of approximately 200:1 to 500:1. d. Incubate the mixture in the dark at a temperature above Tₘ for 30-60 minutes to ensure full incorporation of the probe.[17]

  • Anisotropy Measurement: a. Use a spectrofluorometer equipped with polarizers on both the excitation and emission pathways. b. Set the excitation wavelength to ~355-360 nm and the emission wavelength to ~430 nm.[16] c. Maintain the sample temperature at a physiologically relevant point, for example, 37°C, using a thermostatted cuvette holder. d. For each sample, measure the fluorescence intensities with the polarizers in four configurations to calculate the G-factor (instrument correction factor) and the final anisotropy value.

  • Data Interpretation:

    • Expected Result: The steady-state fluorescence anisotropy value (r) for the PSPC-containing liposomes will be significantly higher than that of the control liposomes at 37°C. This directly demonstrates that the inclusion of PSPC creates a more ordered, less fluid membrane environment.

Conclusion

1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine is a potent modulator of membrane biophysics. Its fully saturated acyl chains enable tight intermolecular packing, which markedly decreases membrane fluidity and increases the thermal phase transition temperature. In a physiological context, this property is fundamental to the formation of ordered domains like lipid rafts, which are critical for organizing complex cellular processes. The methodologies of Differential Scanning Calorimetry and Fluorescence Anisotropy provide robust, quantitative frameworks for researchers and drug development professionals to investigate and characterize the influence of PSPC and other saturated lipids on the structure and function of biological and model membranes.

References

  • Ujike, M., Takano, H., & Uechi, T. (1998). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Picas, L., Rico, F., & Scheuring, S. (2012). Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy. Journal of Visualized Experiments. Available at: [Link]

  • Tokumasu, F., Jin, A. J., & Dvorak, J. A. (2003). Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. Biophysical Journal. Available at: [Link]

  • Lee, K. Y. C. (2008). Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers. Annual Review of Physical Chemistry. Available at: [Link]

  • Khelashvili, G., Harries, D., & Weinstein, H. (2012). Main phase transition temperatures and corresponding enthalpy change of POPC in the presence of salts. ResearchGate. Available at: [Link]

  • Kubas, A. I., & Demirel, Y. (1993). Do low-power lasers change phase transition temperature of dipalmitoyl phosphatidylcholine (DPPC) membrane?. Journal of clinical laser medicine & surgery. Available at: [Link]

  • Asef, A. A., & Neek-Amal, M. (2017). Variation of thermal conductivity of DPPC lipid bilayer membranes around the phase transition temperature. Journal of The Royal Society Interface. Available at: [Link]

  • Antonenko, Y. N., & Pohl, P. (2018). Thermograms (Ср(Т)) of (a) DPPC, (b) DSPC, and (c) DAPC in the absence of saponins and in the presence of diosgenin, betulin and digitonin at a lipid to agent ratio of 50 : 1. ResearchGate. Available at: [Link]

  • Dutta, P., Pramanik, D., & Singh, J. K. (2021). Phase Behavior of Pure PSPC and PEGylated Multicomponent Lipid and Their Interaction with Paclitaxel: An All-Atom MD Study. Langmuir. Available at: [Link]

  • Tiraferri, A., & Elimelech, M. (2012). Phase Transition of a DPPC Bilayer Induced by an External Surface Pressure: From Bilayer to Monolayer Behavior. A Molecular Dynamics Simulation Study. Langmuir. Available at: [Link]

  • Viitala, T., & Sjöblom, J. (2018). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. Helda - University of Helsinki. Available at: [Link]

  • Viitala, T., & Sjöblom, J. (2018). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. Aalto University's research portal. Available at: [Link]

  • Gáspár, R. (2019). Fluorescence anisotropy measurement of membrane fluidity. ResearchGate. Available at: [Link]

  • Steinhart, M., & Winter, R. (2001). Fig. 2 Main transition of POPC (20 wt%, 1 mol% cholesterol, 20 ° C)... ResearchGate. Available at: [Link]

  • Creative Biolabs. (n.d.). DPH Probe Method for Liposome-Membrane Fluidity Determination. Creative Biolabs. Available at: [Link]

  • BMG Labtech. (n.d.). Membrane fluidity measurement using UV fluorescence polarization. BMG Labtech. Available at: [Link]

  • Quinn, C. (n.d.). Studying Liposomes in the Nano DSC. TA Instruments. Available at: [Link]

  • Avanti Polar Lipids. (n.d.). 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine. Avanti Polar Lipids.
  • Linseis. (2025). Understanding Lipid Membrane Phase Transitions: The Role of Tm in Membrane Structure and Function. Linseis. Available at: [Link]

  • Jurkiewicz, P., & Hof, M. (2019). Behavior of the DPH fluorescence probe in membranes perturbed by drugs. Max Planck Institute of Colloids and Interfaces. Available at: [Link]

  • Gecse, A., & Kovács, B. (2021). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. Polymers. Available at: [Link]

  • Demetzos, C., & Pippa, N. (2014). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Request PDF on ResearchGate. Available at: [Link]

  • Demetzos, C., & Pippa, N. (2014). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Springer Nature Experiments. Available at: [Link]

  • Technology Networks. (n.d.). Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Technology Networks. Available at: [Link]

  • Gaede, H. C., & Gawrisch, K. (2003). Domains in Binary SOPC/POPE Lipid Mixtures Studied by Pulsed Field Gradient 1H MAS NMR. Biophysical Journal. Available at: [Link]

  • Epand, R. M. (2013). Differential Scanning Calorimetry of Protein–Lipid Interactions. Methods in Molecular Biology. Available at: [Link]

Sources

Exploratory

X-Ray Diffraction Analysis of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) Bilayers: A Technical Guide

Executive Summary 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) is an asymmetric, saturated phospholipid featuring a 16-carbon palmitoyl chain at the sn-1 position and an 18-carbon stearoyl chain at the sn-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) is an asymmetric, saturated phospholipid featuring a 16-carbon palmitoyl chain at the sn-1 position and an 18-carbon stearoyl chain at the sn-2 position[1]. This inherent asymmetry imparts unique thermotropic and barotropic phase behaviors, making PSPC a critical model lipid for understanding membrane biophysics and engineering liposomal drug delivery systems[2]. This whitepaper provides an in-depth analysis of PSPC bilayer structures, focusing on the mechanistic principles of its phase transitions and the rigorous application of X-ray diffraction (XRD)—specifically Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS)—to elucidate its nanoscale organization.

Mechanistic Principles of PSPC Phase Behavior

The structural dynamics of PSPC bilayers are governed by the delicate balance between the hydration of the zwitterionic phosphocholine headgroups and the van der Waals interactions of the hydrophobic acyl chains.

Chain Asymmetry and Interdigitation

In phospholipid bilayers, the sn-2 acyl chain bends at the C2–C3 position, effectively shortening its reach into the hydrophobic core by approximately 1.5 carbon–carbon bond lengths relative to the sn-1 chain[3]. In the case of PSPC, the longer 18-carbon sn-2 chain compensates for this bend, resulting in terminal methyl groups that are nearly perfectly aligned (within 0.5 carbon lengths)[3]. This alignment highly stabilizes densely packed membrane states, such as the subgel (Lc) phase, and facilitates unique interdigitated structures under specific environmental pressures or solvent conditions[3].

Thermotropic Phase Transitions

Upon heating, fully hydrated PSPC multilamellar vesicles (MLVs) undergo a well-defined sequence of phase transitions:

  • Subtransition ( Ts​ ) : Transition from the highly ordered crystalline subgel ( Lc​ ) phase to the tilted gel ( Lβ′​ ) phase[3].

  • Pretransition ( Tp​ ) : Transition from the Lβ′​ phase to the rippled ( Pβ′​ ) phase, characterized by periodic membrane corrugations.

  • Main Transition ( Tm​ ) : At approximately 49 °C (322 K), the bilayer undergoes chain melting, transitioning into the fluid, liquid-crystalline ( Lα​ ) phase[2]. This transition is driven by trans-gauche isomerizations in the acyl chains, which drastically increases the area per lipid (APL) and decreases the overall bilayer thickness[2].

PhaseTransition Lc Subgel Phase (Lc) Highly Ordered Lbeta Gel Phase (Lβ') Tilted Acyl Chains Lc->Lbeta Subtransition (Ts) Pbeta Ripple Phase (Pβ') Periodic Corrugations Lbeta->Pbeta Pretransition (Tp) Lalpha Liquid Crystalline (Lα) Fluid, Disordered Pbeta->Lalpha Main Transition (Tm ~49°C)

Thermotropic phase transition pathway of PSPC bilayers.

X-Ray Scattering Signatures of PSPC

X-ray diffraction is the gold standard for resolving the structural parameters of fully hydrated lipid bilayers[4]. The technique relies on the electron density contrast between the electron-dense phosphate headgroups and the electron-poor hydrocarbon core.

  • Small-Angle X-ray Scattering (SAXS) : SAXS profiles of PSPC MLVs exhibit a series of Bragg peaks in the ratio of 1:2:3:4, indicative of a multilamellar structure[5]. The position of the first-order peak ( q1​ ) allows for the calculation of the lamellar repeat distance ( d -spacing) using the equation d=2π/q1​ . The d -spacing encompasses both the bilayer thickness and the thickness of the interstitial water layer.

  • Wide-Angle X-ray Scattering (WAXS) : WAXS provides insights into the lateral packing of the acyl chains. In the Lβ′​ gel phase, a sharp peak at ~4.2 Å indicates tight, hexagonal packing of the extended acyl chains[6]. Upon transitioning to the Lα​ phase, this peak broadens and shifts to ~4.6 Å, reflecting the increased lateral spacing and disorder of the melted chains[6].

Quantitative Structural Parameters

The following table summarizes the key structural parameters of PSPC bilayers derived from XRD and validated by all-atom molecular dynamics (MD) simulations[2],[5],[6].

ParameterGel Phase ( Lβ′​ ) at ~310 KLiquid Crystalline Phase ( Lα​ ) at ~330 K
Main Phase Transition ( Tm​ ) N/A~49 °C (322 K)
Area per Lipid (APL) ~48.0 Ų~64.0 Ų
SAXS Lamellar d -spacing ~6.4 nm~5.8 nm
WAXS Lateral Spacing Peak ~4.2 Å (Sharp)~4.6 Å (Broad)
Acyl Chain Conformation All-trans, tiltedTrans/gauche mixture, highly dynamic

Experimental Protocol: SAXS/WAXS Analysis of PSPC MLVs

To ensure scientific integrity, the following protocol is designed as a self-validating system. The use of excess water (66 wt%) ensures that the d -spacing is independent of minor hydration variations, preventing hydration-dependent artifacts[6].

Step 1: Lipid Film Preparation

  • Dissolve pure PSPC powder in a chloroform/methanol mixture (2:1 v/v) in a glass vial to ensure complete monomeric dispersion.

  • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.

  • Place the vial in a vacuum desiccator overnight (>12 hours) to remove all residual organic solvent traces. Causality: Residual chloroform acts as a membrane fluidizer, which would artificially depress the Tm​ and alter the d -spacing.

Step 2: Hydration and MLV Formation

  • Hydrate the dry lipid film with ultrapure water (or desired buffer) to achieve a 66 wt% water concentration. Causality: A hydration level >50 wt% is required to reach the "excess water" regime, ensuring the lamellar repeat distance reaches its maximum equilibrium value[6].

  • Heat the suspension to 60 °C (well above the PSPC Tm​ of 49 °C) and vortex vigorously for 2 minutes. Repeat the heating and vortexing cycle five times. Causality: Hydrating above the Tm​ ensures the lipid is in the highly fluid Lα​ phase, allowing water to fully penetrate between the bilayers and hydrate the headgroups, forming uniform Multilamellar Vesicles (MLVs).

Step 3: Sample Loading and Equilibration

  • Centrifuge the MLV suspension (14,000 × g for 20 mins) to pellet the fully hydrated MLVs[5].

  • Transfer the dense lipid pellet into a 1.0 mm quartz X-ray capillary and flame-seal the top to prevent water evaporation during data acquisition.

  • Mount the capillary in the diffractometer and thermally equilibrate the sample at the target temperature (e.g., 20 °C for gel phase, 55 °C for fluid phase) for at least 30 minutes prior to scanning.

Step 4: Data Acquisition and Validation

  • Acquire SAXS and WAXS data using a Position Sensitive Proportional Counter (PSPC) or a 2D pixel detector[5].

  • Self-Validation Check : Verify the presence of at least three equidistant Bragg reflections in the SAXS region. Non-equidistant peaks indicate incomplete hydration or phase separation.

XRDWorkflow Prep Lipid Hydration (> 55°C) Equil Thermal Equilibration Prep->Equil Capillary Capillary Loading Equil->Capillary SAXS SAXS/WAXS Acquisition Capillary->SAXS Analysis Electron Density Profiling SAXS->Analysis

Step-by-step workflow for X-ray diffraction analysis of lipid MLVs.

References

  • Dutta, P., Pramanik, D., & Singh, J. K. (2021). Phase Behavior of Pure PSPC and PEGylated Multicomponent Lipid and Their Interaction with Paclitaxel: An All-Atom MD Study.
  • 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC). MedChemExpress.
  • Matsuki, H., et al. (2013).
  • Heberle, F. A., et al. (2020). Molecular Structure of Sphingomyelin in Fluid Phase Bilayers Determined by the Joint Analysis of Small-Angle Neutron and X-ray Scattering Data.
  • Yamashita, Y., et al. (2000). Low concentration of DMSO stabilizes the bilayer gel phase rather than the interdigitated gel phase. Biochimica et Biophysica Acta.
  • Phase Heterogeneity in Cholesterol-Containing Ternary Phospholipid Lamellar Phases. (2023).

Sources

Protocols & Analytical Methods

Method

How to prepare giant unilamellar vesicles (GUVs) using 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine

Target Audience: Researchers, biophysicists, and drug development professionals. Applications: Membrane biophysics, passive tumor targeting models, and stable liposomal drug delivery systems.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Applications: Membrane biophysics, passive tumor targeting models, and stable liposomal drug delivery systems.

Executive Summary & Mechanistic Insights

Giant Unilamellar Vesicles (GUVs) are indispensable in vitro models for studying membrane dynamics, protein-lipid interactions, and cellular mechanics[1]. While unsaturated lipids like DOPC readily form GUVs at room temperature, formulating GUVs with 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) presents unique thermodynamic challenges.

PSPC is a fully saturated, asymmetric phospholipid (C16:0 at the sn-1 position; C18:0 at the sn-2 position)[2]. This structural asymmetry and saturation result in a tightly packed membrane that exhibits high rigidity and low permeability at physiological temperatures, making it highly valuable for stable drug delivery systems[2]. However, this also means pure PSPC exists in a solid-like gel ( Lβ​ ) phase at room temperature, transitioning to a fluid liquid-crystalline ( Lα​ ) phase only between 320 K and 330 K (47 °C – 57 °C)[3].

The Causality of the Protocol: To successfully generate GUVs, the lipid bilayers must be able to swell, undulate, and detach from a substrate. This physical unzipping is impossible in the rigid gel phase. Therefore, every step involving hydration and electric field application must be strictly maintained above the phase transition temperature ( Tm​ ) of ~49 °C [2]. We employ the electroformation method over natural gentle hydration because the application of an alternating current (AC) electric field overcomes the strong inter-bilayer van der Waals forces inherent to saturated lipids, drastically increasing the yield of defect-free, unilamellar vesicles[4].

Quantitative Data & Parameters

To ensure reproducibility, the physicochemical properties of the lipid and the optimized electroformation parameters must be strictly controlled.

Table 1: Physicochemical Properties of PSPC

PropertyValue / Description
Chemical Name 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine
Acronym PSPC (or COATSOME® MC-6080)
Alkyl Composition sn-1: C16:0 (Palmitic), sn-2: C18:0 (Stearic)[2]
Molecular Weight 762.1 g/mol
Phase Transition Temp ( Tm​ ) ~49 °C (Gel to Liquid-Crystalline)[2],[3]
Membrane Characteristics High rigidity, low permeability, high oxidative stability

Table 2: Optimized Electroformation Parameters for PSPC

ParameterOptimized ValueMechanistic Rationale
Lipid Concentration 1.0 mg/mL in ChloroformEnsures a thin, uniform film. Thick films lead to multilamellarity.
Operating Temperature 55 °C – 60 °CMust exceed Tm​ (~49 °C) to maintain the Lα​ fluid phase for bilayer separation.
Hydration Buffer 300 mM Sucrose (Pre-heated)Provides osmotic stability; creates a density gradient for downstream imaging.
AC Field (Formation) 10 Hz, 2.0 - 3.0 Vp−p​ Induces electro-osmotic fluid motion to peel bilayers apart[4].
AC Field (Detachment) 1 Hz, 2.0 Vp−p​ Low frequency physically vibrates the vesicles, detaching them from the ITO glass.

Experimental Workflow

GUV_Preparation N1 1. Lipid Preparation PSPC in Chloroform (1 mg/mL) N2 2. Film Deposition Spread on Conductive ITO Glass N1->N2 N3 3. Solvent Evaporation Vacuum Desiccation (>2 hrs) N2->N3 N4 4. Chamber Assembly Add Pre-heated Sucrose (55°C) N3->N4 N5 5. Electroformation 10 Hz, 2-3V at 55°C (2 hrs) N4->N5 N6 6. Vesicle Detachment 1 Hz for 30 mins at 55°C N5->N6 N7 7. Harvesting & Phase Lock Cool to RT in Glucose Buffer N6->N7

Step-by-step workflow for PSPC GUV preparation via high-temperature electroformation.

Detailed Step-by-Step Protocol

This protocol utilizes Indium Tin Oxide (ITO) coated glass slides, which provide a transparent, conductive surface ideal for both electroformation and real-time microscopic observation[1].

Phase 1: Lipid Deposition and Film Formation
  • Preparation: Dissolve PSPC powder in pure chloroform to a final concentration of 1.0 mg/mL. Optional: Add 0.1–0.5 mol% of a fluorescent lipid probe (e.g., Rh-DPPE) for downstream fluorescence microscopy.

  • Deposition: Deposit 10–15 µL of the lipid solution onto the conductive side of an ITO-coated glass slide. Use the side of a glass syringe needle to rapidly spread the droplet into a thin, uniform film.

    • Causality: Rapid spreading prevents the lipid from pooling. Pooled lipids form thick aggregates that resist the electric field, resulting in unhydrated lipid chunks rather than GUVs.

  • Desiccation: Place the ITO slide in a vacuum desiccator in the dark for a minimum of 2 hours.

    • Causality: Complete removal of chloroform is critical. Trace organic solvents alter the membrane's dielectric properties, lower the effective Tm​ , and can cause artifactual membrane defects[4].

Phase 2: High-Temperature Hydration & Chamber Assembly
  • Pre-heating: Pre-heat a 300 mM sucrose solution and the dry ITO slides in an oven set to 55 °C.

  • Assembly: Apply a silicone O-ring (or Teflon spacer) onto the lipid-coated ITO slide. Quickly pipette 300–400 µL of the pre-heated sucrose solution into the O-ring.

  • Sealing: Cap the chamber with a second ITO slide (conductive side facing down, contacting the buffer). Secure with binder clips.

    • Causality: Introducing cold buffer to the lipid film would instantly shock the PSPC back into a rigid gel phase, preventing the initial swelling required for electroformation.

Phase 3: Electroformation
  • Connection: Place the assembled chamber inside a temperature-controlled heating stage or incubator maintained strictly at 55 °C. Connect the top and bottom ITO slides to a function generator using copper tape or alligator clips.

  • Ramp-Up: Apply a sinusoidal AC field at 10 Hz. Start at 0.1 Vp−p​ and gradually increase the voltage by 0.5 V every 5 minutes until reaching 2.5 Vp−p​ .

    • Causality: A sudden application of high voltage causes violent electro-osmotic turbulence, ripping the lipid film off the glass as multilamellar aggregates. Gradual ramping allows gentle, continuous unzipping of the bilayers.

  • Maturation: Maintain the field at 10 Hz, 2.5 Vp−p​ for 2 hours.

  • Detachment: Lower the frequency to 1 Hz while maintaining 2.5 Vp−p​ for 30 minutes.

    • Causality: The lower frequency alters the electric field dynamics, causing the vesicles to physically oscillate and detach from the ITO surface into the bulk solution.

Phase 4: Harvesting and Phase-Locking
  • Extraction: Disconnect the power. Using a pipette with a cut tip (to widen the bore), gently aspirate the GUV suspension from the chamber.

    • Causality: Standard pipette tips exert high shear stress, which can mechanically rupture the giant vesicles.

  • Phase-Locking: Disperse 50 µL of the harvested GUVs into an observation chamber containing 200 µL of 300 mM glucose solution at room temperature (20–25 °C).

    • Causality: Dropping the temperature below the 49 °C Tm​ "locks" the PSPC GUVs back into the robust gel phase, ensuring extreme structural stability for subsequent assays. The density difference between internal sucrose and external glucose causes the GUVs to sink to the bottom of the chamber for easy imaging.

Self-Validation & Quality Control System

To ensure scientific integrity, the protocol must be validated at three critical checkpoints:

  • Checkpoint 1 (Post-Desiccation): Visually inspect the ITO slide. A properly formed lipid film should be nearly invisible to the naked eye. If white, opaque streaks are visible, the lipid was deposited too thickly, and the slide should be discarded.

  • Checkpoint 2 (Real-Time Electroformation): After 1 hour of applying the AC field, observe the chamber under a low-power objective (10x) using a heated stage. You should observe a "field of balloons"—spherical GUVs attached to the ITO surface, gently swaying in the AC field.

  • Checkpoint 3 (Post-Harvest Contrast): Under phase-contrast microscopy at room temperature, successfully formed GUVs will exhibit a distinct, thick dark halo. This optical artifact confirms that the vesicles are intact and successfully encapsulate the denser sucrose solution while sitting in the lighter glucose buffer. A lack of phase contrast indicates ruptured or highly permeable vesicles.

Sources

Application

Application Notes &amp; Protocols: The Role and Utilization of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) in Lipid Nanoparticle (LNP) Formulations for mRNA Delivery

Introduction: The Architectural Importance of Helper Lipids in mRNA Therapeutics The advent of mRNA vaccines, particularly highlighted by the global response to the COVID-19 pandemic, has solidified the position of lipid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Importance of Helper Lipids in mRNA Therapeutics

The advent of mRNA vaccines, particularly highlighted by the global response to the COVID-19 pandemic, has solidified the position of lipid nanoparticles (LNPs) as the leading platform for in vivo nucleic acid delivery.[1][2][3] These sophisticated delivery vehicles are typically composed of four key lipid components: an ionizable lipid, cholesterol, a PEGylated lipid, and a zwitterionic phospholipid, often referred to as a "helper lipid."[4][5] While the ionizable lipid is central to mRNA encapsulation and endosomal escape, the helper lipid is a critical architectural component that ensures the structural integrity, stability, and overall performance of the nanoparticle.[6][7][8]

This document provides a detailed examination of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC), an asymmetrical saturated phospholipid, in its role as a helper lipid. We will explore the physicochemical rationale for its selection, provide comprehensive, field-tested protocols for LNP formulation and characterization, and detail the underlying mechanisms that govern its function in successful mRNA delivery.

The Pivotal Role of PSPC in LNP Formulations

PSPC is a phosphatidylcholine molecule featuring a palmitic acid (16:0) at the sn-1 position and a stearic acid (18:0) at the sn-2 position.[9] Its structure is highly similar to 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), a helper lipid used in the FDA-approved COVID-19 mRNA vaccines.[8][10] The principles governing DSPC's function are directly applicable to PSPC.

Causality of Selection: Why Saturated Helper Lipids?

The selection of a helper lipid is a critical decision in LNP design, directly impacting the final product's stability and biological activity. The saturated acyl chains of PSPC are the primary reason for its utility:

  • Structural Rigidity and Stability: Unlike unsaturated phospholipids (like DOPE) which have kinks in their acyl chains and adopt a cone-like shape, the long, straight, saturated chains of PSPC allow for tight packing within the lipid bilayer.[4][5] This dense packing results in a higher phase transition temperature (Tm) and a more rigid, ordered lipid structure. This rigidity is paramount for creating physically stable LNPs that can protect the fragile mRNA cargo from enzymatic degradation during circulation and withstand the stresses of manufacturing and storage.[5][6]

  • Modulation of In Vivo Performance: The helper lipid influences the overall fusogenicity and surface properties of the LNP. While the ionizable lipid is the primary driver for endosomal escape, the structural support provided by PSPC ensures the LNP remains intact until it reaches the acidic environment of the endosome.[11][12] The choice of helper lipid has also been shown to impact organ tropism, with zwitterionic phospholipids like PSPC favoring liver delivery.[8]

In essence, PSPC provides the foundational stability required for the LNP to successfully navigate its biological journey, a classic example of how component chemistry dictates therapeutic function.

LNP_Structure cluster_LNP Lipid Nanoparticle (LNP) Cross-Section cluster_core Aqueous Core cluster_shell Lipid Bilayer cluster_surface Surface mRNA mRNA Cargo IonizableLipid_Core Protonated Ionizable Lipid (Positive Charge) Ionizable_Desc Ionizable Lipid: pH-sensitive charge for mRNA binding and endosomal escape. PSPC PSPC (Helper Lipid) Structural Support PSPC_Desc PSPC (Helper Lipid): Saturated chains provide structural stability. Cholesterol Cholesterol Fills Gaps, Adds Rigidity Cholesterol_Desc Cholesterol: Modulates membrane fluidity and stability. PEG_Lipid PEGylated Lipid 'Stealth' Properties PEG_Desc PEG-Lipid: Increases circulation time and prevents aggregation.

Caption: Structure of a four-component mRNA-LNP featuring PSPC.

Protocol: Formulation of PSPC-Containing mRNA-LNPs

This protocol details a robust and scalable method for producing mRNA-LNPs using microfluidic mixing, which ensures rapid and homogenous mixing for consistent particle formation.[13][14]

Principle of Microfluidic Formulation

LNPs self-assemble when a stream of lipids dissolved in ethanol is rapidly mixed with an acidic aqueous stream containing the mRNA payload.[15][16] The low pH (e.g., 4.0) ensures the ionizable lipid is protonated and positively charged, enabling electrostatic complexation with the negatively charged phosphate backbone of the mRNA.[4][11] The subsequent removal of ethanol and neutralization of pH results in stable, neutral-surface-charge LNPs.

Materials and Reagents
  • Lipids: Ionizable Lipid (e.g., SM-102 or DLin-MC3-DMA), 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC), Cholesterol, PEG-Lipid (e.g., DMG-PEG 2000).

  • mRNA: mRNA encoding the protein of interest, with appropriate capping and polyadenylation.

  • Solvents/Buffers: Anhydrous Ethanol (200 proof), Citrate Buffer (50 mM, pH 4.0), Phosphate Buffered Saline (PBS, 1X, pH 7.4).

  • Equipment: Microfluidic mixing system (e.g., Precision NanoSystems Ignite), dialysis device (e.g., Slide-A-Lyzer, 10K MWCO), 0.22 µm sterile syringe filters.

Recommended Formulation Parameters
ParameterRecommended ValueRationale
Lipid Molar Ratio 50:10:38.5:1.5A clinically validated ratio for ionizable lipid:PSPC:cholesterol:PEG-lipid that balances potency and stability.[5][14][17]
N/P Ratio ~6Ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the mRNA. Ensures efficient mRNA complexation.[17]
Total Flow Rate (TFR) 12 mL/minHigher flow rates generally produce smaller particles. This must be optimized for the specific microfluidic cartridge and desired particle size.[15]
Flow Rate Ratio (FRR) 3:1Ratio of the aqueous phase to the organic (ethanol) phase. A 3:1 ratio is standard for robust LNP formation.[18]
Step-by-Step Formulation Protocol
  • Preparation of Lipid Stock (Organic Phase):

    • In a sterile glass vial, dissolve the ionizable lipid, PSPC, cholesterol, and PEG-lipid in 100% anhydrous ethanol to the desired final concentration (e.g., 12.5 mM total lipid).

    • Ensure complete dissolution by vortexing. This solution is the "Organic Phase".

  • Preparation of mRNA Stock (Aqueous Phase):

    • Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the required concentration based on the target N/P ratio and lipid concentration.

    • This solution is the "Aqueous Phase".

  • Microfluidic Mixing:

    • Prime the microfluidic system and cartridge according to the manufacturer's instructions, typically with ethanol followed by the aqueous buffer.

    • Load the Organic Phase and Aqueous Phase into their respective syringes.

    • Set the system parameters: TFR = 12 mL/min, FRR = 3:1 (Aqueous:Organic).

    • Initiate the mixing process. The two streams will converge in the microfluidic channels, leading to LNP self-assembly.

    • Collect the milky-white output solution, which contains the newly formed LNPs in an ethanol/citrate buffer mixture.

  • Purification and Buffer Exchange:

    • Transfer the collected LNP solution to a pre-wetted dialysis device (10K MWCO).

    • Perform dialysis against 1X PBS (pH 7.4) at 4°C. Change the PBS buffer at least three times over 24 hours (e.g., at 2h, 6h, and overnight). This step removes ethanol and neutralizes the pH.[18]

  • Concentration and Sterilization:

    • If necessary, concentrate the final LNP formulation using centrifugal filter units (e.g., Amicon Ultra, 100K MWCO).

    • Sterilize the final LNP product by passing it through a 0.22 µm sterile syringe filter.

    • Store the final product at 2-8°C for short-term use or at -80°C for long-term storage.

Workflow cluster_prep Phase Preparation cluster_process LNP Formation & Purification Lipids 1. Prepare Lipid Stock (PSPC, I.L., Chol, PEG) in Ethanol Mixing 3. Microfluidic Mixing (TFR=12, FRR=3:1) Lipids->Mixing mRNA 2. Prepare mRNA Stock in Citrate Buffer (pH 4.0) mRNA->Mixing Dialysis 4. Dialysis vs. PBS (pH 7.4) Remove Ethanol, Neutralize pH Mixing->Dialysis Filter 5. Sterile Filtration (0.22 µm) Dialysis->Filter Final Final PSPC-LNP-mRNA for Characterization Filter->Final

Caption: Experimental workflow for PSPC-LNP formulation.

Protocol: Characterization and Quality Control

Thorough characterization is essential to ensure the formulated LNPs meet the required specifications for size, charge, and payload encapsulation, which are critical for their in vivo efficacy and safety.[15][19]

Critical Quality Attributes (CQAs) & Specifications
CQAMethodTarget Specification
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 – 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Electrophoresis-10 mV to +10 mV (at pH 7.4)
Encapsulation Efficiency (EE) RiboGreen Assay> 90%
Method 1: Particle Size and PDI by DLS
  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This data is used to calculate the hydrodynamic diameter (size) and the PDI, a measure of the size distribution's width.

  • Procedure:

    • Dilute the LNP sample in 1X PBS (pH 7.4) to an appropriate concentration for the instrument.

    • Equilibrate the sample to 25°C.

    • Perform the measurement according to the instrument's standard operating procedure.

    • Record the Z-average diameter and PDI.

Method 2: Zeta Potential
  • Principle: This technique measures the velocity of charged particles in an electric field to determine their surface charge (zeta potential). For LNPs, this is measured at physiological pH to predict their interaction in a biological environment.

  • Procedure:

    • Dilute the LNP sample in 1X PBS (pH 7.4).

    • Load the sample into the appropriate cuvette.

    • Perform the measurement, recording the final zeta potential in millivolts (mV).

Method 3: mRNA Encapsulation Efficiency (EE)
  • Principle: A fluorescent dye (e.g., RiboGreen) that binds to nucleic acids is used. The fluorescence of the intact LNP sample (measuring only external, unencapsulated mRNA) is compared to the fluorescence of a lysed LNP sample (measuring total mRNA). A detergent like Triton X-100 is used to lyse the LNPs.[20]

  • Procedure:

    • Prepare two sets of diluted LNP samples in TE buffer.

    • To one set, add Triton X-100 (to a final concentration of 0.5-1%) to lyse the particles and expose the total mRNA. Let it incubate for 10 minutes.

    • To the other set, add only TE buffer (this measures unencapsulated mRNA).

    • Add the diluted RiboGreen reagent to all samples.

    • Measure fluorescence (Excitation ~480 nm, Emission ~520 nm).

    • Calculate EE using the formula: EE (%) = (Fluorescence_Lysed - Fluorescence_Intact) / Fluorescence_Lysed * 100

Mechanism of Cellular Delivery

The ultimate function of the LNP is to deliver its mRNA cargo into the cytoplasm of a target cell where it can be translated into protein.[21]

  • Uptake: After administration, LNPs circulate and are taken up by target cells, primarily through endocytosis.[11][12]

  • Endosomal Maturation: The LNP is enclosed within an endosome. As the endosome matures, its internal pH drops from ~7.4 to ~5.0-6.0.[11]

  • Endosomal Escape: The acidic environment protonates the ionizable lipid, giving it a strong positive charge. This charged lipid is believed to interact with anionic lipids in the endosomal membrane, disrupting the membrane and allowing the LNP and its mRNA payload to escape into the cytoplasm.[5][12][22]

  • Translation: Once in the cytoplasm, the mRNA is released and translated by the cell's ribosomes, producing the therapeutic or antigenic protein.[12]

Delivery_Pathway LNP 1. LNP enters cell via Endocytosis Endosome 2. LNP trapped in Endosome (pH ~7.4) LNP->Endosome Acidification 3. Endosome Acidifies (pH drops to ~5.5) Endosome->Acidification Maturation Escape 4. Ionizable Lipid Protonates Endosomal Membrane Destabilized Acidification->Escape Release 5. mRNA released into Cytoplasm Escape->Release Translation 6. Ribosomes translate mRNA into Protein Release->Translation

Caption: The intracellular journey of an mRNA-LNP.

Conclusion

1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) is an exemplary helper lipid for the formulation of mRNA-based therapeutics. Its saturated acyl chains provide the necessary structural rigidity and stability that are foundational to creating a safe and effective delivery vehicle. By following the detailed protocols for microfluidic-based formulation and subsequent characterization, researchers can reliably produce high-quality LNPs with consistent physicochemical attributes. A thorough understanding of the distinct roles played by each lipid component, including the architectural support from PSPC, is crucial for the continued innovation and success of LNP-mediated therapies.

References

  • Helix Biotech. (2023, December 12). Mechanisms of mRNA-LNP Drug Delivery. Available from: [Link]

  • Webb, C., et al. (2024, January 4). Morphological Characterization of Self-Amplifying mRNA Lipid Nanoparticles. ACS Nano. Available from: [Link]

  • Han, X., et al. (2024, February 12). Lipid Nanoparticle (LNP) Delivery Carrier-Assisted Targeted Controlled Release mRNA Vaccines in Tumor Immunity. MDPI. Available from: [Link]

  • Shattock, R., et al. (2024, October 15). The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA. Journal of Controlled Release. Available from: [Link]

  • BioPharm International. (2022, November 8). Taking a Closer Look at Lipid Nanoparticle Characterization. Available from: [Link]

  • Li, M., et al. (2024, January 30). Lipid Nanoparticle-Based Delivery System: A Competing Place for mRNA Vaccines. ACS Omega. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of LNP-mediated mRNA delivery. Available from: [Link]

  • IUCr Journals. (n.d.). Redefining The Characterization Paradigm of RNA Lipid Nanoparticles. Available from: [Link]

  • Inside Therapeutics. (n.d.). A complete guide to understanding Lipid nanoparticles (LNP). Available from: [Link]

  • Advancing RNA. (n.d.). Mechanisms Of LNP-Mediated mRNA Delivery. Available from: [Link]

  • Russian Journal of Bioorganic Chemistry. (2024, October 22). Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications. PMC. Available from: [Link]

  • PubMed. (2025, July 31). Structural characterization of mRNA lipid nanoparticles (LNPs) in the presence of mRNA-free LNPs. Available from: [Link]

  • ACS Publications. (2024, March 26). Analytical Characterization of Heterogeneities in mRNA-Lipid Nanoparticles Using Sucrose Density Gradient Ultracentrifugation. Available from: [Link]

  • MDPI. (2024, October 8). Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. Available from: [Link]

  • Single Use Support. (2023, June 17). Pros & Cons of lipid nanoparticles for mRNA delivery. Available from: [Link]

  • ACS Publications. (2025, October 8). Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape. Accounts of Chemical Research. Available from: [Link]

  • PubChem. (n.d.). 1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine. Available from: [Link]

  • JoVE Journal. (2022, December 22). Formulating Lipid Nanoparticles for mRNA. Available from: [Link]

  • Chemsrc. (n.d.). 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. PMC. Available from: [Link]

  • National Institutes of Health (NIH). (2025, October 30). Replacing Helper Lipids With Cationic Lipids Enhances mRNA Lipid Nanoparticles Stability in Solution. PMC. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA). PMC. Available from: [Link]

  • ACS Publications. (2025, May 5). Transition Temperature-Guided Design of Lipid Nanoparticles for Effective mRNA Delivery. ACS Applied Materials & Interfaces. Available from: [Link]

  • ResearchGate. (n.d.). LNP mRNA system containing high helper lipid contents exhibit.... Available from: [Link]

  • Mitchell Lab. (n.d.). Adjuvant lipidoid-substituted lipid nanoparticles augment the immunogenicity of SARS-CoV-2 mRNA vaccines. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics. PMC. Available from: [Link]

  • Biorxiv. (2024, September 2). Revealing a Correlation between Structure and in vitro activity of mRNA Lipid Nanoparticles. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Lipid nanoparticles in the development of mRNA vaccines for COVID-19. PMC. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Lipid Nanoparticles: Key Facilitators of mRNA Vaccine Development. Available from: [Link]

Sources

Method

Application Note: Solubilization and Processing of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) in Chloroform/Methanol Systems

Executive Summary 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC, or 16:0-18:0 PC) is an asymmetric, fully saturated phospholipid critical to the structural integrity of advanced lipid nanoparticles (LNPs) and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC, or 16:0-18:0 PC) is an asymmetric, fully saturated phospholipid critical to the structural integrity of advanced lipid nanoparticles (LNPs) and liposomal formulations[1]. Because it contains a highly polar zwitterionic headgroup and two long hydrophobic acyl chains, PSPC presents unique solubility challenges. This application note provides a scientifically rigorous, self-validating protocol for the complete solubilization of PSPC using a synergistic chloroform and methanol solvent system, ensuring optimal downstream lipid film formation and hydration.

Thermodynamic Principles of Solvation (Causality)

The solubilization of amphiphilic lipids like PSPC cannot be achieved efficiently with a single solvent. The process requires a binary solvent system that independently addresses the distinct thermodynamic domains of the molecule[2]:

  • The Role of Chloroform (Non-polar): The sn-1 palmitoyl (16:0) and sn-2 stearoyl (18:0) chains are highly hydrophobic and tightly packed due to extensive van der Waals dispersion forces. Chloroform ( CHCl3​ ) acts as the primary solvating agent for these acyl tails, intercalating between the lipid chains and disrupting their crystalline packing.

  • The Role of Methanol (Polar Protic): The phosphocholine headgroup is zwitterionic, forming strong intermolecular dipole-dipole interactions and hydrogen bond networks. Methanol ( CH3​OH ) provides the necessary hydrogen-bond donating and accepting capabilities to solvate the phosphate and choline moieties, preventing micellar aggregation in the organic phase.

When combined—typically in a 2:1 or 1:1 (v/v) ratio derived from the classic Folch extraction method—these solvents create a bulk dielectric constant that perfectly matches the amphiphilic profile of PSPC, driving the system toward a thermodynamically stable, optically clear monomeric solution[2].

Solvation PSPC 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) Head Phosphocholine Headgroup (Polar / Zwitterionic) PSPC->Head Tail 16:0 & 18:0 Acyl Chains (Non-polar / Hydrophobic) PSPC->Tail Solvated Homogeneous Lipid Solution (Optically Clear) Head->Solvated Tail->Solvated MeOH Methanol (MeOH) Breaks H-bonds MeOH->Head Dipole-Dipole & H-Bonding CHCl3 Chloroform (CHCl3) Solvates Acyl Chains CHCl3->Tail van der Waals Dispersion Forces

Mechanism of PSPC solvation highlighting the synergistic roles of chloroform and methanol.

Physicochemical Properties of PSPC

To design a self-validating protocol, it is critical to understand the physical parameters of the target lipid. PSPC is a major constituent of Hydrogenated Soy PC (HSPC), a lipid blend utilized in FDA-approved liposomes like Doxil® and AmBisome®[3].

PropertyValue / Characteristic
Compound Name 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine
Common Synonyms PSPC, PC(16:0-18:0)[4]
Molecular Weight 762.09 g/mol
Phase Transition Temp ( Tm​ ) ~52 °C (Gel to Liquid-Crystalline phase)[3]
Optimal Solvent System Chloroform : Methanol (2:1 to 1:1 v/v)[5]
Aqueous Hydration Temp > 55 °C (Must exceed Tm​ )[3]

Step-by-Step Solubilization and Film Formation Protocol

This protocol is designed as a self-validating system . At each critical juncture, physical observations dictate whether the procedure can advance, ensuring absolute trustworthiness in the final lipid formulation.

Phase 1: Solvent Preparation and Solubilization
  • Solvent Formulation: In a glass volumetric flask, prepare a mixture of HPLC-grade Chloroform and Methanol at a 2:1 (v/v) ratio. Causality: Using HPLC-grade solvents prevents the introduction of trace heavy metals that could catalyze lipid oxidation during downstream processing.

  • Gravimetric Addition: Weigh the desired mass of PSPC powder into a borosilicate glass round-bottom flask.

  • Solvation: Add the CHCl3​:MeOH mixture to achieve a final lipid concentration of 5 to 20 mg/mL[6].

  • Agitation & Thermal Input: Vortex the mixture for 60 seconds. If the solution is not immediately clear, apply mild sonication in a water bath set to 40 °C.

    • Self-Validation Check: Inspect the flask against a light source. The solution must be 100% optically clear with no particulate matter. Turbidity indicates incomplete solvation of the 18:0 stearoyl chains, requiring either an increase in solvent volume or a slight increase in temperature (do not exceed 50 °C to prevent premature chloroform boiling).

Phase 2: Lipid Film Formation and Desiccation
  • Rotary Evaporation: Attach the round-bottom flask to a rotary evaporator. Set the water bath to 40 °C and apply a gradual vacuum. Causality: Gradual vacuum reduction prevents solvent "bumping," while the rotation increases surface area, yielding a homogeneous thin lipid film on the flask walls.

  • Primary Desiccation: Continue evaporation until all visible bulk solvent is removed[7].

    • Self-Validation Check: The resulting film should be an opaque, uniform white layer. A "puddled" or crystalline appearance indicates the evaporation rate was too slow or the solvent ratio was skewed, leading to premature lipid precipitation.

  • Secondary Desiccation (Nitrogen Purge): Transfer the flask to a vacuum desiccator or apply a gentle stream of high-purity Nitrogen gas ( N2​ ) for 1–2 hours. Causality: Chloroform is highly toxic and can destabilize biological assays; high-vacuum desiccation ensures the removal of trace residual solvent trapped within the lipid matrix[7].

Phase 3: Hydration (Liposome Generation)
  • Buffer Heating: Pre-heat your chosen aqueous hydration buffer (e.g., PBS or HEPES) to 60–65 °C. Causality: Hydration must occur at least 5–10 °C above the lipid's Tm​ (~52 °C). Below this temperature, the lipid remains in a rigid gel phase ( Lβ​ ), preventing the lipid sheets from bending into closed spherical liposomes[3].

  • Film Hydration: Add the heated buffer to the lipid film and agitate vigorously (vortexing or sonication) while maintaining the temperature above 55 °C until the film is completely suspended.

Workflow S1 1. Solvent Formulation Prepare CHCl3:MeOH (2:1 or 1:1 v/v) S2 2. Gravimetric Addition Weigh PSPC & suspend in solvent S1->S2 S3 3. Solubilization Vortex & mild sonication (Max 40°C) S2->S3 S4 4. Thin Film Formation Rotary evaporation under vacuum S3->S4 S5 5. Solvent Purge Nitrogen stream & high vacuum desiccation S4->S5 S6 6. Aqueous Hydration Add buffer at 60-65°C (Above Tm) S5->S6

Step-by-step workflow for PSPC solubilization, film formation, and liposome hydration.

Quality Control and Analytical Validation

To verify the integrity of the solubilization and subsequent hydration process, the following analytical checks are recommended:

  • Dynamic Light Scattering (DLS): Post-hydration and extrusion, liposomes should exhibit a low polydispersity index (PDI < 0.1)[8]. A high PDI suggests incomplete initial solubilization, leading to lipid aggregates.

  • HPLC-CAD: High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (CAD) is the gold standard for quantifying non-chromophoric lipids like PSPC to ensure no degradation occurred during the thermal evaporation steps[9].

References

  • 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC)
  • Source: National Institutes of Health (NIH)
  • Hydro Soy PC (HSPC)
  • How to Dry Lipid Extracts: A Comprehensive Guide to Sample Preparation Methods Source: Organomation URL
  • US20140050780A1 - Liposomal formulation of nonglycosidic ceramides and uses thereof Source: Google Patents URL
  • Lipid nanoparticles - WO2025080945A1 Source: Google Patents URL
  • Structure/Function Relationships of Adipose Phospholipase A2 Containing a Cys-His-His Catalytic Triad Source: eScholarship URL
  • 1-PALMITOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE Source: ChemicalBook URL

Sources

Application

Incorporating cholesterol into 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine liposomes

Target Audience: Formulation Scientists, Biophysicists, and Drug Delivery Researchers Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale 1-Palmitoyl-2-stea...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Biophysicists, and Drug Delivery Researchers Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) is an asymmetric, fully saturated phospholipid comprising a 16-carbon palmitoyl chain at the sn-1 position and an 18-carbon stearoyl chain at the sn-2 position. Due to its saturated hydrocarbon tails, PSPC exhibits a high degree of conformational order, yielding a gel-to-liquid crystalline phase transition temperature ( Tm​ ) of approximately 49 °C[1][2].

While pure PSPC liposomes offer high rigidity, they are susceptible to packing defects and payload leakage near their phase transition temperature. To engineer a robust drug delivery vehicle, cholesterol is typically incorporated at 30–45 mol%.

The Causality of Cholesterol Incorporation: Cholesterol acts as a bidirectional fluidity buffer. By intercalating its rigid sterol ring between the saturated acyl chains of PSPC, it disrupts the highly cooperative melting of the lipid tails[3]. This effectively abolishes the distinct 49 °C phase transition, driving the bilayer into a "liquid-ordered" ( Lo​ ) phase. The resulting vesicle exhibits drastically reduced membrane permeability, enhanced in vivo circulation stability, and superior retention of encapsulated hydrophilic small molecules or nucleic acids.

Physicochemical Data & Formulation Parameters

To understand the critical parameters of the formulation process, it is essential to compare the thermotropic behavior of pure PSPC versus the PSPC-Cholesterol binary system.

ParameterPure PSPC BilayerPSPC + Cholesterol (60:40 mol%)Mechanistic Rationale
Phase Transition ( Tm​ ) ~49 °CAbolished (No distinct peak)Cholesterol disrupts the van der Waals interactions between saturated 16:0 and 18:0 acyl chains[2].
Membrane Phase (at 37 °C) Gel Phase ( Lβ′​ )Liquid-Ordered Phase ( Lo​ )The sterol backbone restricts acyl chain motion while preventing tight crystalline packing.
Aqueous Permeability Moderate (Prone to defects)Very LowTight packing of the sterol ring minimizes free volume within the hydrophobic core, preventing leakage[3].
Required Processing Temp. ≥ 60 °C≥ 60 °CDespite the abolished Tm​ , elevated thermal energy is required to maintain sufficient membrane malleability for extrusion[4].

Experimental Workflow

The following diagram illustrates the critical path for generating monodisperse Large Unilamellar Vesicles (LUVs) via thin-film hydration and thermostatic extrusion.

Workflow A 1. Lipid Solubilization PSPC + Chol in CHCl3:MeOH B 2. Thin-Film Formation Rotary Evaporation (40-50°C) A->B Reduced Pressure C 3. Vacuum Desiccation Remove Residual Solvent (>2h) B->C High Vacuum D 4. Film Hydration Aqueous Buffer at 60°C (>Tm) C->D Add Buffer E 5. Membrane Extrusion 11-21 Passes at 60°C D->E MLV Suspension F 6. Annealing & QC Gradual Cooling & DLS/DSC E->F LUV Formulation

Workflow for PSPC-Cholesterol liposome preparation via thin-film hydration and extrusion.

Step-by-Step Protocol: Thin-Film Hydration and Extrusion

This protocol is designed as a self-validating system . At each critical junction, validation checkpoints are provided to ensure the physical chemistry of the system is behaving as expected before proceeding[5].

Phase 1: Lipid Solubilization and Film Formation
  • Solubilization: Weigh PSPC and Cholesterol to achieve a 60:40 molar ratio. Dissolve the lipids in a glass round-bottom flask using Chloroform:Methanol (2:1 v/v) to a final lipid concentration of 10–20 mg/mL.

    • Causality: PSPC's long saturated chains require a highly non-polar solvent (chloroform) to disrupt intermolecular forces, while methanol acts as a co-solvent to ensure complete dissolution of cholesterol and prevent localized precipitation.

  • Evaporation: Attach the flask to a rotary evaporator. Set the water bath to 45 °C and apply a gradual vacuum to evaporate the solvent.

    • Causality: Rapid vacuum application causes "bumping," leading to uneven lipid aggregates. Gradual evaporation ensures the formation of a homogeneous, macroscopic lipid film, maximizing the surface area for hydration[4].

  • Desiccation: Transfer the flask to a vacuum desiccator or lyophilizer for a minimum of 2 hours (preferably overnight) in the dark.

    • Self-Validation Checkpoint: The resulting film should appear as a uniform, slightly opaque, thin layer on the lower half of the flask. If thick, milky crystalline flakes are visible, the lipids phase-separated during evaporation; the process must be restarted.

Phase 2: High-Temperature Hydration
  • Buffer Preparation: Pre-heat the desired aqueous hydration buffer (e.g., 1X PBS or HEPES, pH 7.4) to 60 °C.

  • Hydration: Add the pre-heated buffer to the lipid film to achieve the target lipid concentration (e.g., 5–10 mM). Immediately submerge the flask in a 60 °C water bath.

    • Causality (Critical): Because PSPC has a Tm​ of 49 °C, the hydration temperature must be maintained at least 10 °C above the Tm​ (i.e., ≥ 59 °C). Hydrating below the Tm​ forces the lipids to remain in a rigid gel state, resulting in incomplete swelling, poor lamellarity, and massive lipid aggregates[2].

  • Agitation: Rotate or vigorously vortex the flask at 60 °C for 30–45 minutes until the lipid film is completely suspended.

    • Self-Validation Checkpoint: The suspension should be uniformly milky and turbid, indicative of Multilamellar Vesicles (MLVs). There should be no visible lipid chunks adhering to the glass wall.

Phase 3: Thermostatic Extrusion
  • Extruder Assembly: Assemble a mini-extruder utilizing a 100 nm polycarbonate track-etched membrane, flanked by two filter supports.

  • Thermal Equilibration: Place the assembled extruder block on a heating block set strictly to 60 °C. Allow it to equilibrate for 10 minutes.

  • Extrusion: Draw the hot MLV suspension into one of the gas-tight syringes. Pass the suspension through the membrane 11 to 21 times.

    • Causality: Extruding below 60 °C will cause the PSPC to instantly revert to its gel phase, irreversibly fouling the 100 nm pores and rupturing the membrane[6]. Passing an odd number of times ensures the final extrudate is collected in the receiver syringe, leaving any unextruded, large MLVs behind in the donor syringe.

    • Self-Validation Checkpoint: Resistance should be firm but steady. A sudden, complete loss of resistance indicates membrane rupture (necessitating replacement), while an inability to push indicates the temperature has dropped below the Tm​ .

  • Annealing: Allow the final Large Unilamellar Vesicle (LUV) suspension to cool gradually to room temperature on the benchtop.

    • Causality: Gradual cooling allows the cholesterol to uniformly distribute and settle within the PSPC acyl chains, establishing a stable Lo​ phase without localized cholesterol crystallization.

Quality Control & Characterization

To validate the success of the formulation, perform the following analytical checks:

  • Dynamic Light Scattering (DLS): Verify that the Z-average diameter is between 100–120 nm with a Polydispersity Index (PDI) < 0.15, indicating a monodisperse LUV population.

  • Differential Scanning Calorimetry (DSC): Run a thermal scan from 20 °C to 70 °C. A successful 60:40 PSPC:Cholesterol formulation will show a complete flattening (disappearance) of the 49 °C endothermic peak, confirming successful cholesterol intercalation into the PSPC bilayer[3].

References

  • COATSOME MC-6080 - dds-drug.
  • Source: avantiresearch.
  • Source: nih.
  • Source: formulationbio.
  • Source: tmu.edu.

Sources

Method

Extrusion techniques for sizing 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine vesicles

Application Note: Precision Extrusion Techniques for Sizing 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) Vesicles Mechanistic Overview of PSPC Extrusion 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PS...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Extrusion Techniques for Sizing 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) Vesicles

Mechanistic Overview of PSPC Extrusion

1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC, or 16:0-18:0 PC) is a highly stable, synthetic, fully saturated phospholipid widely utilized in the formulation of robust liposomal drug delivery systems[1]. Composed of a palmitic acid (16:0) at the sn-1 position and a stearic acid (18:0) at the sn-2 position, PSPC imparts significant membrane rigidity and low permeability at physiological temperatures[1].

The critical parameter dictating the successful sizing of PSPC multilamellar vesicles (MLVs) into large unilamellar vesicles (LUVs) is its gel-to-liquid crystalline phase transition temperature ( Tm​ ). PSPC exhibits a Tm​ of approximately 49°C[1][2]. Below this temperature, the acyl chains are tightly packed in a rigid gel phase ( Lβ′​ ), making the lipid bilayer highly resistant to deformation[3][4]. Attempting to force gel-phase lipids through nanometer-scale pores will result in extreme back-pressure, ruptured polycarbonate membranes, and failed extrusion.

Heating the system above the Tm​ (typically to 60°C–65°C) transitions the bilayer into a fluid, liquid crystalline phase ( Lα​ ), allowing the vesicles to deform elastically and pass through the pores to form monodisperse LUVs[3][5].

PhaseTransition Gel Gel Phase (Lβ') < 49°C Tightly Packed Tails Transition Tm = 49°C Heat + Hydration Gel->Transition Liquid Liquid Crystalline (Lα) > 49°C Fluid & Extrudable Transition->Liquid

Temperature-dependent phase transition of PSPC from rigid gel to fluid liquid crystalline phase.

Physicochemical Properties & Extrusion Parameters

To establish a self-validating protocol, the physical properties of the lipid must dictate the experimental parameters. Table 1 summarizes the quantitative data and the causality behind the required extrusion conditions.

Table 1: PSPC Properties & Extrusion Parameters

ParameterValue / SpecificationMechanistic Rationale
Lipid PSPC (16:0-18:0 PC)Saturated asymmetric tails provide high structural stability and low permeability[1].
Tm​ ~49°CDictates the absolute minimum temperature for any mechanical manipulation[1][2].
Extrusion Temp 60°C – 65°CMust be 10–15°C above Tm​ to ensure complete fluidity and compensate for minor heat loss during transfer[5][6].
Membrane Type Polycarbonate (Track-Etched)Straight-through cylindrical pores ensure precise, uniform sizing, unlike tortuous-path filters[6][7].
Passes 11 to 21 (Odd Number)Odd passes ensure the final sample ends in the receiver syringe, leaving unextruded MLVs behind in the donor syringe[8].

Experimental Workflow

ExtrusionWorkflow Start Dry Lipid Film (PSPC) Hydration Hydration in Buffer (> 60°C, > Tm) Start->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs FreezeThaw Freeze-Thaw Cycles (Optional) MLVs->FreezeThaw Extrusion Mini-Extruder (Polycarbonate Membrane, 60°C) FreezeThaw->Extrusion Passes 11-21 Passes (Odd Number) Extrusion->Passes LUVs Large Unilamellar Vesicles (LUVs) Passes->LUVs QC Quality Control (DLS & Zeta Potential) LUVs->QC

Workflow for PSPC liposome preparation from lipid film hydration to LUV extrusion.

Step-by-Step Protocol: PSPC LUV Preparation

Note: This protocol utilizes a standard 1 mL or 250 µL mini-extruder system (e.g., )[9]. Polycarbonate membranes are strictly single-use[8].

Phase A: Lipid Film Hydration

  • Lipid Dissolution: Dissolve PSPC (and any secondary lipids/cholesterol) in an organic solvent (e.g., chloroform) in a round-bottom flask[6].

  • Film Formation: Evaporate the solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film. Dry under vacuum for 2 hours to remove residual solvent traces.

  • Hydration: Add the desired aqueous buffer (e.g., PBS, pH 7.4). Crucial Step: The buffer must be pre-heated to 60°C–65°C (well above the 49°C Tm​ )[6].

  • Agitation: Vortex or rotate the flask at 60°C for 30–60 minutes. The lipid film will suspend, forming a milky, opaque suspension of MLVs[8].

  • Freeze-Thaw (Causality Step): Subject the MLV suspension to 5 cycles of freezing (liquid nitrogen/dry ice) and thawing (65°C water bath). Why? Ice crystal formation fractures the tightly packed lamellae, increasing trapped aqueous volume and significantly reducing the back-pressure required for the initial extrusion passes[8].

Phase B: Extruder Assembly and Equilibration 6. Heating Block Setup: Place the extruder heating block on a hot plate. Equilibrate the block to 60°C–65°C[8]. Do not exceed 80°C to avoid damaging the gas-tight syringes[8]. 7. Membrane Assembly: Assemble the mini-extruder using two internal filter supports and a single track-etched polycarbonate membrane (e.g., 100 nm pore size)[7][9]. 8. Thermal Equilibration: Insert the assembled extruder into the heating block. Allow it to equilibrate for 10–15 minutes[8].

Phase C: The Extrusion Process 9. Loading: Draw the heated MLV suspension into one of the gas-tight syringes (the "Donor" syringe). Carefully insert it into one side of the extruder[8]. 10. Receiver Syringe: Insert the empty "Receiver" syringe into the opposite side. Ensure its plunger is set to zero[8]. 11. Extrusion: Gently but firmly push the plunger of the Donor syringe to force the lipid suspension through the membrane into the Receiver syringe[8].

  • Self-Validation Check: If resistance is impossibly high, stop . The temperature has likely dropped below 49°C. Forcing it will shatter the syringe or tear the membrane. Allow more time for thermal equilibration.
  • Cycling: Push the suspension back into the Donor syringe. This constitutes 2 passes.
  • Final Pass: Repeat the process for a minimum of 11 passes. Always terminate the process on an odd number of passes (e.g., 11, 15, or 21) [8]. Why? This ensures the final LUV suspension is collected in the Receiver syringe, physically isolating it from any unextruded, micron-sized MLVs that remain trapped in the Donor syringe[8].
  • Collection: Remove the Receiver syringe and immediately transfer the LUV suspension to a clean vial[8].

Quality Control and Validation

A successful extrusion protocol is self-validating through visual and analytical cues:

  • Visual Transition: Post-extrusion, the sample must transition from a milky, opaque suspension (MLVs) to a slightly opalescent or translucent dispersion (LUVs). If the sample remains milky, the membrane has likely ruptured, allowing MLVs to bypass the filter.

  • Dynamic Light Scattering (DLS): Validate the liposomes using DLS. The Z-average diameter should closely match the membrane pore size (e.g., ~100-120 nm for a 100 nm membrane), with a Polydispersity Index (PDI) of < 0.15, indicating a highly uniform LUV population.

References

  • COATSOME MC-6080 - dds-drug.com Source: dds-drug.com URL:[Link]

  • 16:0-18:0 PC | 59403-51-9 | Avanti Research Source: avantiresearch.com URL:[Link]

  • Phase Behavior of Pure PSPC and PEGylated Multicomponent Lipid and Their Interaction with Paclitaxel: An All-Atom MD Study Source: Langmuir - ACS Publications URL:[Link]

  • [2103.13662] On the phase behaviour of pure PSPC and PEGylated multi-component lipid and their interaction with Paclitaxel Source: arXiv.org URL:[Link]

  • Extrusion: A new method for rapid formulation of high-yield, monodisperse nanobubbles Source: nih.gov URL:[Link]

  • Supporting Information for: Functionalized Liposome Purification via Liposome Extruder Purification (LEP) Source: The Royal Society of Chemistry URL:[Link]

  • Mini-Extruder Extrusion Technique | Avanti Polar Lipids Source: Protocols.io URL:[Link]

  • Mini Extruder Information | Avanti Research Source: avantiresearch.com URL:[Link]

Sources

Application

Reconstitution of membrane proteins in 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine bilayers

Introduction & Biophysical Rationale The functional reconstitution of integral membrane proteins into synthetic lipid bilayers is a critical step in structural biology, biophysics, and drug discovery. The choice of lipid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biophysical Rationale

The functional reconstitution of integral membrane proteins into synthetic lipid bilayers is a critical step in structural biology, biophysics, and drug discovery. The choice of lipid environment dictates the stability, orientation, and activity of the embedded protein.

1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) is an asymmetric, fully saturated phospholipid containing a 16-carbon palmitic acid at the sn-1 position and an 18-carbon stearic acid at the sn-2 position. PSPC exhibits a gel-to-liquid crystalline phase transition temperature ( Tm​ ) of approximately 49 °C (1)[1]. Because it maintains a rigid gel phase at physiological and room temperatures, PSPC confers exceptional oxidative stability and drastically reduced membrane permeability compared to unsaturated lipids (2)[2].

This application note provides a self-validating, step-by-step protocol for the detergent-mediated reconstitution of membrane proteins into PSPC vesicles. By controlling the thermodynamics of lipid hydration and the kinetics of detergent removal, researchers can achieve highly homogeneous, functional proteoliposomes.

Causality in Experimental Design

To ensure a self-validating system, every step in this protocol is grounded in biophysical causality:

  • Temperature-Dependent Hydration : PSPC must be hydrated and extruded strictly above its 49 °C Tm​ (typically 55–60 °C). Operating below this temperature forces the lipid into a rigid gel state, causing membrane rupture and catastrophic sample loss during extrusion (2)[2].

  • Detergent Destabilization ( Rsat​ ) : Direct insertion of proteins into preformed liposomes promotes unidirectional orientation. Liposomes are titrated with a non-ionic detergent like Octylglucoside (OG) until they reach the saturation point ( Rsat​ ). At this precise ratio, the bilayer is destabilized enough to accept the protein, but not fully solubilized into mixed micelles (3)[3].

  • Accelerated Detergent Removal Kinetics : The thermodynamic shift caused by detergent removal forces the hydrophobic transmembrane domains of the protein into the lipid bilayer. Using Bio-Beads SM-2 in rapid, stepwise additions over 90–180 minutes completely removes OG. Older protocols relying on overnight incubations are obsolete and actively detrimental, as prolonged mechanical agitation promotes vesicle fusion and size heterogeneity (3)[3].

Quantitative Parameters Summary

ParameterValue / SpecificationBiophysical Rationale
Lipid Composition PSPC (PC 16:0/18:0)High rigidity; gel-to-liquid transition ( Tm​ ) at ~49 °C (1)[1].
Hydration Temperature 55 °C – 60 °CMust exceed Tm​ to ensure the lipid is in a fluid phase for vesicle formation (2)[2].
Extrusion Pore Size 100 nmGenerates uniform Large Unilamellar Vesicles (LUVs).
Detergent Selection Octylglucoside (OG)High CMC (~20 mM) allows for rapid and complete extraction by polystyrene beads (3)[3].
Lipid-to-Protein Ratio 50:1 to 100:1 (w/w)Optimal density for structural integrity and functional assays (4)[4].
Bio-Beads Ratio 10:1 (w/w) to detergentEnsures complete detergent depletion without stripping native lipids (4)[4].

Workflow Visualization

Workflow Start PSPC Lipid Film Preparation (Dry under N2) Hydration Hydration at 60 °C (T > Tm of 49 °C) Start->Hydration Extrusion Extrusion (100 nm) Maintain at 60 °C Hydration->Extrusion Destabilize Detergent Destabilization (Titrate to Rsat) Extrusion->Destabilize Protein Protein Insertion (LPR 50:1 to 100:1) Destabilize->Protein Beads Detergent Removal (Bio-Beads SM-2) Protein->Beads QC QC Check: DLS & SDS-PAGE Beads->QC Success Functional Proteoliposomes (Store at 4 °C) QC->Success Intact Vesicles Fail Troubleshoot: Adjust Detergent Ratio QC->Fail Aggregation/Fusion Fail->Destabilize

Workflow for self-validating membrane protein reconstitution into PSPC bilayers.

Step-by-Step Methodology

Phase 1: Preparation of PSPC Unilamellar Vesicles
  • Lipid Film Formation : Dissolve PSPC powder in a Chloroform/Methanol (3:1 v/v) mixture. Evaporate the solvent under a gentle, steady stream of nitrogen gas to form a thin lipid film. Place the vial in a vacuum desiccator for a minimum of 2 hours to remove trace organic solvents.

  • High-Temperature Hydration : Pre-heat your reconstitution buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl) to 60 °C. Add the buffer to the lipid film to achieve a final lipid concentration of 5–10 mg/mL. Incubate at 60 °C for 1 hour, vortexing every 15 minutes until a milky suspension of multilamellar vesicles (MLVs) is formed.

  • Extrusion : Assemble a mini-extruder with a 100 nm polycarbonate membrane. Critical : Place the extruder block on a heating plate set to 60 °C. Pass the MLV suspension through the membrane 11 to 15 times to generate uniform Large Unilamellar Vesicles (LUVs).

Phase 2: Detergent-Mediated Destabilization
  • Saturation Titration ( Rsat​ ) : Allow the LUVs to cool to room temperature. Slowly titrate a 10% (w/v) Octylglucoside (OG) solution into the liposome suspension while monitoring the optical density at 540 nm. Stop the addition when the turbidity drops by approximately 15–20%. This indicates the liposomes are destabilized and primed for protein insertion, but have not yet dissolved into mixed micelles (3)[3].

Phase 3: Protein Insertion and Detergent Removal
  • Protein Addition : Add your purified, detergent-solubilized membrane protein to the destabilized PSPC liposomes to achieve a target Lipid-to-Protein Ratio (LPR) of 50:1 to 100:1 (w/w). Incubate the mixture for 45 minutes at room temperature with gentle nutation.

  • Bio-Bead Preparation : Wash Bio-Beads SM-2 sequentially with methanol, copious amounts of deionized water, and finally equilibrate them in the detergent-free reconstitution buffer (4)[4].

  • Stepwise Detergent Extraction : Add the washed Bio-Beads to the reconstitution mixture at a ratio of 10:1 (w/w, wet beads to total detergent). To prevent osmotic shock and protein precipitation, add the beads in three equal aliquots over a 90 to 180-minute period at 4 °C. Do not incubate overnight (3)[3].

  • Harvesting : Carefully decant the proteoliposome suspension, leaving the Bio-Beads behind. Centrifuge the suspension at 100,000 × g for 1 hour at 4 °C. The resulting pellet contains the successfully reconstituted proteoliposomes. Resuspend the pellet in a detergent-free buffer.

Quality Control & Self-Validation System

To guarantee the integrity of the reconstitution, the following self-validating checks must be performed:

  • Dynamic Light Scattering (DLS) : Measure the hydrodynamic radius of the vesicles before detergent addition and after Bio-Bead removal. The size distribution should remain stable (~100–120 nm). A massive shift to >500 nm indicates unwanted liposome fusion caused by overly prolonged Bio-Bead exposure.

  • Ultracentrifugation & SDS-PAGE : Following the 100,000 × g centrifugation step, run both the supernatant and the resuspended pellet on an SDS-PAGE gel. The target protein should be exclusively localized in the pellet fraction, confirming successful integration into the dense PSPC bilayer rather than remaining as soluble aggregates (5)[5].

References

  • COATSOME® MC-6080 (PSPC) | Phospholipids - NOF America Corporation. nofamerica.com. 1

  • Phase Behavior of Pure PSPC and PEGylated Multicomponent Lipid and Their Interaction with Paclitaxel: An All-Atom MD Study. Langmuir - ACS Publications. 6

  • Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR. Biochemistry - PMC. 5

  • Reconstitution of membrane proteins. CORE. 4

  • Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein into Proteoliposomes. MDPI. 3

Sources

Method

Application Note: Supported Lipid Bilayer (SLB) Formation Using 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC)

Introduction: The Significance of PSPC in Model Membranes Supported lipid bilayers (SLBs) are indispensable tools in biophysical research and drug development, serving as robust and accessible mimics of the cell membrane...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of PSPC in Model Membranes

Supported lipid bilayers (SLBs) are indispensable tools in biophysical research and drug development, serving as robust and accessible mimics of the cell membrane.[1][2][3][4] They provide a planar, well-defined interface for studying membrane-associated phenomena, from protein-lipid interactions to the mechanisms of drug action.[4][5] The choice of phospholipid is paramount in constructing an SLB that accurately reflects the desired biophysical properties.

This guide focuses on 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) , an asymmetric, saturated phospholipid. Its structure, comprising a 16-carbon palmitoyl chain at the sn-1 position and an 18-carbon stearoyl chain at the sn-2 position, provides a unique model system.[6] Unlike its symmetric counterparts (like DPPC or DSPC), PSPC's asymmetry influences lipid packing and phase behavior, offering a more nuanced platform for investigation. As a fully saturated lipid, it forms stable, relatively impermeable bilayers, making it an excellent candidate for fundamental membrane studies and as a foundational component in more complex, multi-component membrane systems.

Physicochemical Properties of PSPC: A Foundation for Protocol Design

Understanding the inherent properties of PSPC is critical for designing successful SLB formation protocols. The most crucial parameter is the main phase transition temperature (Tₘ), which dictates the temperature at which the lipid acyl chains transition from a tightly packed, ordered gel state (Lβ') to a disordered, fluid liquid-crystalline state (Lα). For successful SLB formation via the widely used vesicle fusion method, lipids must be in the fluid Lα phase.

PropertyValueSource
Chemical Formula C₄₂H₈₄NO₈P[6]
Molecular Weight 762.1 g/mol [6]
CAS Number 59403-51-9[6]
Main Phase Transition (Tₘ) ~47-57 °C (320-330 K)
Phase at Room Temp. (~25°C) Gel Phase (Lβ')
Phase Above Tₘ Liquid-Crystalline (Lα)

Causality Behind Experimental Choices: The Tₘ of PSPC is well above room temperature. This means that at standard laboratory conditions, the lipid is in a rigid gel state. Attempting to form SLBs at temperatures below the Tₘ will likely fail, as the vesicles will not possess the necessary fluidity to rupture and fuse into a continuous bilayer. Therefore, all hydration and fusion steps must be conducted at a temperature exceeding ~57°C .

Protocol: SLB Formation by Vesicle Fusion

The vesicle fusion method is the most common and robust technique for forming high-quality SLBs on hydrophilic substrates like glass and silica.[7][8][9] The process relies on preparing small unilamellar vesicles (SUVs) which, due to their high curvature strain, spontaneously rupture and fuse upon adsorbing to a suitable surface.

SLB_Formation_Workflow cluster_prep Part A: SUV Preparation cluster_sub Part B: Substrate Prep cluster_form Part C: Bilayer Formation PSPC PSPC Powder Dissolve Dissolve in Chloroform/Methanol PSPC->Dissolve Film Create Thin Lipid Film (Rotary Evaporation) Dissolve->Film Hydrate Hydrate with Buffer (T > Tₘ) Film->Hydrate MLV Multilamellar Vesicles (MLVs) Hydrate->MLV Size Size Reduction (Extrusion or Sonication) MLV->Size SUV Small Unilamellar Vesicles (SUVs) Size->SUV Incubate Incubate SUVs with Substrate (T > Tₘ) SUV->Incubate Substrate Glass or Silica Substrate Clean Clean & Hydrophilize (Piranha or Plasma) Substrate->Clean CleanSub Clean, Hydrophilic Substrate Clean->CleanSub CleanSub->Incubate Wash Rinse to Remove Excess Vesicles Incubate->Wash SLB Supported Lipid Bilayer (SLB) Wash->SLB

Caption: Workflow for PSPC Supported Lipid Bilayer formation via vesicle fusion.

Part A: Small Unilamellar Vesicle (SUV) Preparation

Materials:

  • 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) powder

  • Chloroform (or a 2:1 chloroform:methanol mixture)

  • Hydration Buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator or gentle stream of nitrogen gas

  • Water bath or heating block

  • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size) or a probe sonicator

Methodology:

  • Lipid Film Formation: a. Dissolve a known quantity of PSPC powder in chloroform in the round-bottom flask to a final concentration of 1-5 mg/mL. b. Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen. Rotate the flask during evaporation to ensure the formation of a thin, even lipid film on the flask's inner surface.

    • Expert Insight: A uniform film is crucial for complete and efficient hydration. A thick, patchy film can lead to the formation of large aggregates instead of well-defined vesicles. c. Place the flask under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.

  • Hydration: a. Pre-heat the hydration buffer to a temperature well above the Tₘ of PSPC (e.g., 65-70°C). b. Add the warm buffer to the flask containing the dry lipid film to achieve the desired final lipid concentration (typically 0.5-1.0 mg/mL). c. Agitate the flask gently (vortexing can be used) while maintaining the temperature above Tₘ for 30-60 minutes. This process swells the lipid sheets, which then detach to form multilamellar vesicles (MLVs). The solution will appear milky.

  • Vesicle Sizing (Extrusion - Recommended): a. Assemble a lipid extruder with a 100 nm pore size polycarbonate membrane, following the manufacturer's instructions. Pre-heat the extruder block to 65-70°C. b. Load the MLV suspension into one of the extruder's syringes. c. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times).

    • Expert Insight: Extrusion produces a population of vesicles with a relatively uniform size distribution, which is critical for reproducible SLB formation. The resulting SUV suspension should appear significantly less turbid, becoming translucent.

Part B: Substrate Preparation

Materials:

  • Glass coverslips or silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Or, a plasma cleaner

  • High-purity water (18.2 MΩ·cm)

Methodology:

  • Cleaning: The goal is to create a clean, hydrophilic surface.

    • Piranha Cleaning (Use appropriate PPE and work in a fume hood): Immerse substrates in freshly prepared Piranha solution for 15-20 minutes. The solution is highly exothermic and a powerful oxidizer.

    • Plasma Cleaning: Alternatively, place substrates in a plasma cleaner for 5-10 minutes using air or oxygen plasma.

  • Rinsing & Drying: a. Thoroughly rinse the substrates with copious amounts of high-purity water. b. Dry the substrates under a stream of nitrogen and store them in a clean, dust-free environment until use. The surface should be highly hydrophilic (a drop of water should spread out completely).

Part C: SLB Formation and Verification

Methodology:

  • Incubation: a. Place the clean, dry substrate in a chamber or well. b. Pre-heat the substrate and the prepared SUV suspension to a temperature above Tₘ (e.g., 65°C). c. Add the SUV suspension to the chamber, ensuring the substrate is fully submerged. A typical concentration is 0.1 mg/mL. d. Incubate for 30-60 minutes at this temperature. During this time, the vesicles will adsorb to the surface, rupture, and fuse to form a continuous bilayer.

  • Washing: a. Gently rinse the surface with pre-warmed buffer to wash away any unfused or loosely adsorbed vesicles. b. The SLB is now formed and should be kept hydrated at all times.

Characterization and Quality Control

Verifying the formation of a continuous and fluid bilayer is a critical self-validating step.

TechniquePurposeExpected Result for a High-Quality PSPC SLB
Fluorescence Recovery After Photobleaching (FRAP) Assesses lateral lipid mobility (fluidity).When performed above Tₘ, a bleached spot in an SLB doped with a fluorescent lipid probe will show fluorescence recovery, indicating mobile lipids.
Quartz Crystal Microbalance with Dissipation (QCM-D) Monitors the formation process in real-time.Shows a characteristic signature: an initial decrease in frequency and increase in dissipation (vesicle adsorption), followed by an increase in frequency and a sharp decrease in dissipation to a low value (vesicle rupture and formation of a rigid, thin bilayer).[10]
Atomic Force Microscopy (AFM) Visualizes surface topography.Reveals a smooth, uniform surface with a height corresponding to a single lipid bilayer (~5-6 nm). Can also be used to identify defects or areas of incomplete coverage.

Applications in Research and Drug Development

PSPC-based SLBs provide a versatile platform for numerous applications:

  • Fundamental Membrane Biophysics: The defined, saturated nature of PSPC allows for precise studies of lipid packing, phase behavior, and membrane mechanics.

  • Drug-Membrane Interactions: These SLBs serve as a robust model for screening how drug candidates partition into or disrupt a saturated lipid environment, which is relevant for understanding off-target effects and general membrane permeability.[5]

  • Biosensor Development: As a stable and well-behaved matrix, PSPC SLBs can be used to immobilize membrane proteins or receptors for biosensing applications.[4]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Bilayer / Patchy Coverage 1. Temperature is too low (below Tₘ).2. Substrate surface is not sufficiently clean or hydrophilic.3. Vesicle concentration is too low.1. Increase incubation temperature to >60°C.2. Re-clean the substrate using the described protocol.3. Increase the SUV concentration during incubation.
Vesicles Adsorb but Do Not Rupture 1. Temperature is too low.2. Vesicles are too large or are not unilamellar (insufficient extrusion).1. Ensure temperature is maintained above Tₘ throughout the process.2. Repeat the extrusion process, ensuring an adequate number of passes.
Low Fluidity in FRAP (at T > Tₘ) 1. Incomplete bilayer with trapped, immobile vesicles.2. Contaminants on the surface are pinning the lipids.1. Increase rinse steps to thoroughly remove unfused vesicles.2. Ensure the highest purity of water and buffer components; re-clean substrate.

References

  • Formation and Characterization of Supported Lipid Bilayers Composed of Phosphatidylethanolamine and Phosphatidylglycerol by Vesicle Fusion, a Simple but Relevant Model for Bacterial Membranes. ACS Omega. [Link]

  • Structure and composition of supported lipid bilayers: a comparison between solvent-assisted lipid bilayer and vesicle fusion methods. IUCrJ. [Link]

  • Biomembrane Fabrication by the Solvent-assisted Lipid Bilayer (SALB) Method. Journal of Visualized Experiments. [Link]

  • Solvent-Assisted Lipid Bilayer Formation on Silicon Dioxide and Gold. Langmuir. [Link]

  • Biophysical Characterization of Supported Lipid Bilayers Using Parallel Dual-Wavelength Surface Plasmon Resonance and Quartz Crystal Microbalance Measurements. Langmuir. [Link]

  • A phenomenological model of the solvent-assisted lipid bilayer formation method. Soft Matter. [Link]

  • Spatiotemporal dynamics of solvent-assisted lipid bilayer formation. Soft Matter. [Link]

  • Biophysical Characterization of Supported Lipid Bilayers Using Parallel Dual-Wavelength Surface Plasmon Resonance and Quartz Crystal Microbalance Measurements. Helda. [Link]

  • Structure, Formation, and Biological Interactions of Supported Lipid Bilayers (SLB) Incorporating Lipopolysaccharide. Membranes. [Link]

  • Exploring supported lipid membranes: Formation, characterization, and applications with QCM-D. Biolin Scientific. [Link]

  • Preparation and Characterization of Solid-Supported Lipid Bilayers Formed by Langmuir–Blodgett Deposition: A Tutorial. Langmuir. [Link]

  • Formation and Characterization of Supported Lipid Bilayers Composed of Phosphatidylethanolamine and Phosphatidylglycerol by Vesicle Fusion, a Simple but Relevant Model for Bacterial Membranes. ACS Omega. [Link]

  • Preparation and Characterization of Solid-Supported Lipid Bilayers Formed by Langmuir-Blodgett Deposition: A Tutorial. PubMed. [Link]

  • Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery. Molecular BioSystems. [Link]

  • Understanding the formation of supported lipid bilayers via vesicle fusion—A case that exemplifies the need for the complementary method approach (Review). Biointerphases. [Link]

  • Formation of a Fully Anionic Supported Lipid Bilayer to Model Bacterial Inner Membrane for QCM-D Studies. Membranes. [Link]

  • Suspended Lipid Bilayer: A Versatile Platform for Nextgen Drug Discovery and Biomedical Applications. Accounts of Materials Research. [Link]

  • Formation of Supported Lipid Bilayers by Vesicle Fusion: Effect of Deposition Temperature. Langmuir. [Link]

  • Supported Lipid Bilayers. Abbelight. [Link]

  • Biotechnology Applications of Tethered Lipid Bilayer Membranes. PMC. [Link]

  • Formation and characterization of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)/(1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine) supported lipid bilayers on polyelectrolyte multilayer films. ResearchGate. [Link]

  • 1-PALMITOYL-2-STEAROYL-(16-DOXYL)-SN-GLYCERO-3-PHOSPHOCHOLINE. NextSDS. [Link]

  • 1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine. PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving poor aqueous solubility of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine

Welcome to the Technical Support Center for 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) . As a Senior Application Scientist, I frequently consult with researchers who encounter severe aggregation, poor enca...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) . As a Senior Application Scientist, I frequently consult with researchers who encounter severe aggregation, poor encapsulation efficiency, or total insolubility when working with this specific lipid.

This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic causality behind PSPC's behavior, ensuring your experimental protocols become self-validating systems.

Part 1: The Mechanistic Root of PSPC Insolubility

PSPC is an asymmetrical, fully saturated phospholipid containing a palmitoyl (C16:0) and a stearoyl (C18:0) chain[1]. The lack of double bonds allows for exceptionally tight van der Waals packing between the acyl chains.

The Thermodynamic Barrier: Because of this tight packing, PSPC exhibits a high gel-to-liquid crystalline phase transition temperature ( Tm​ ) of approximately 49°C[1][2]. At room temperature, PSPC exists in a highly ordered, rigid gel phase ( Lβ′​ ). Attempting to hydrate PSPC directly in water at room temperature is thermodynamically unfavorable; the energy required to disrupt the crystalline lipid lattice far exceeds the solvation energy[3]. This results in unhydrated lipid chunks rather than a stable aqueous dispersion. To achieve solubility and vesicle formation, you must force the lipid into the fluid liquid-crystalline phase ( Lα​ ) using thermal energy and solvent disruption.

Quantitative Data: PSPC Physicochemical Properties

To formulate effectively, you must understand the solubility boundaries of your lipid.

PropertyValue / CharacteristicsFormulation Implication
Molecular Weight 762.09 g/mol Requires precise molar calculations for lipid ratios.
Phase Transition ( Tm​ ) ~49°CAll aqueous hydration/extrusion MUST occur at 55°C.
Aqueous Solubility Insoluble (< 0.001 mg/mL)Cannot be directly dissolved in aqueous buffers.
Organic Solubility Chloroform, EthanolRequires organic solvent for initial crystalline disruption.
Bilayer Rigidity HighExcellent for drug retention, but requires high energy to extrude[4].
Part 2: Visualizing the Thermodynamic Barrier

ThermodynamicResolution cluster_0 Thermodynamic Barrier (Room Temp) cluster_1 Resolution Pathways N1 PSPC Powder (Highly Crystalline) N2 Aqueous Insolubility (Gel Phase Lβ') N1->N2 N3 Thermal Energy (Hydration > 55°C) N2->N3 N4 Organic Solvents (Ethanol/Chloroform) N2->N4 N5 Co-Lipids (Cholesterol/PEG-DSPE) N2->N5 N6 Stable Aqueous Dispersion (Liquid Crystalline Lα) N3->N6 N4->N6 N5->N6

Diagram 1: Thermodynamic barriers of PSPC and the required resolution pathways for aqueous dispersion.

Part 3: Troubleshooting Guide & Step-by-Step Protocols

To achieve a self-validating system, your protocol must inherently confirm success at each step. If a step fails, the subsequent step will be physically impossible (e.g., you cannot extrude unhydrated lipid).

Protocol A: The Thin-Film Hydration & Extrusion Method (Gold Standard)

Use this for generating tightly calibrated Unilamellar Vesicles (LUVs/SUVs).

  • Lipid Dissolution: Dissolve PSPC and co-lipids (e.g., Cholesterol, DSPE-PEG2000) in a Chloroform:Methanol (2:1 v/v) mixture.

    • Causality: The organic solvent disrupts the hydrophobic interactions between the saturated acyl chains, allowing homogenous mixing of the lipids at a molecular level.

  • Solvent Evaporation: Use a rotary evaporator under a gentle vacuum at 40°C to remove the solvent.

    • Validation Check: A completely uniform, translucent thin film should form on the flask. If you see opaque white crystals, the lipids phase-separated; you must redissolve and evaporate slower.

  • Aqueous Hydration (CRITICAL STEP): Add your aqueous buffer (e.g., PBS) pre-heated to 60°C . Rotate the flask at 60°C for 45-60 minutes.

    • Causality: 60°C is well above PSPC's Tm​ (~49°C). This forces the lipid from the solid gel phase into the fluid liquid-crystalline phase, allowing water to penetrate and form Multilamellar Vesicles (MLVs).

  • Size Reduction (Extrusion): Transfer the hot MLV suspension to a jacketed extruder maintained at 60°C . Pass through a 100 nm polycarbonate membrane 11-15 times.

    • Validation Check: The suspension will transition from milky/cloudy to slightly opalescent/translucent. If the extruder jams, your temperature has dropped below the Tm​ , causing the PSPC to instantly solidify in the membrane pores.

Protocol B: Ethanol Injection Method

Use this for scalable Lipid Nanoparticle (LNP) production or encapsulating highly hydrophobic drugs[5].

  • Organic Phase Preparation: Dissolve PSPC, Cholesterol, and your Active Pharmaceutical Ingredient (API) in absolute ethanol. Heat the ethanol to 60°C to ensure complete dissolution.

  • Aqueous Phase Preparation: Heat your aqueous buffer to 60°C.

  • Injection/Mixing: Rapidly inject the ethanolic lipid solution into the aqueous buffer under vigorous magnetic stirring (or using a microfluidic mixing chip).

    • Causality: The rapid diffusion of ethanol into the water causes a sudden shift in solvent polarity. The hydrophobic PSPC chains instantly self-assemble into vesicles to minimize contact with water.

  • Dialysis: Dialyze the resulting suspension against PBS to remove residual ethanol.

ProtocolWorkflow A 1. Molecular Mixing (Dissolve in CHCl3:MeOH) B 2. Film Formation (Rotary Evaporation) A->B C 3. Thermal Hydration (Add Buffer at 60°C) B->C Heat > Tm D 4. MLV Suspension (Milky Appearance) C->D E 5. Hot Extrusion (100nm pores at 60°C) D->E Mechanical Energy F 6. Stable LUVs (Translucent Appearance) E->F Cool to Room Temp

Diagram 2: Step-by-step workflow for the Thin-Film Hydration and Extrusion of PSPC.

Part 4: Frequently Asked Questions (FAQs)

Q: I tried to dissolve PSPC directly in hot water and sonicate it, but it just formed floating white flakes. What went wrong? A: You cannot bypass the organic solvent or thin-film step if you are working with pure powder. PSPC powder is highly crystalline. Even above the Tm​ , the hydration kinetics of bulk PSPC powder in water are incredibly slow. You must first use an organic solvent (like ethanol or chloroform) to break the crystalline lattice at a molecular level before introducing the aqueous phase.

Q: My extruded PSPC liposomes look great at 60°C, but when they cool to room temperature, they precipitate. Why? A: Pure PSPC liposomes are prone to aggregation when they cool below their Tm​ and re-enter the gel phase[3]. To prevent this, you must incorporate Cholesterol (typically at 30-40 mol%). Cholesterol acts as a bidirectional fluidity buffer: it prevents the saturated PSPC chains from crystallizing and packing too tightly at room temperature, maintaining a stable, dispersed liposomal structure. Adding 2-5 mol% of a PEGylated lipid (like DSPE-PEG2000) also provides steric hindrance against aggregation.

Q: What is the optimal lipid ratio for a stable PSPC formulation? A: A field-proven, highly stable molar ratio for targeted drug delivery is PSPC : Cholesterol : DSPE-PEG2000 at 75 : 20 : 5 [5]. This ratio provides the rigidity of the saturated PSPC chains (excellent for preventing premature drug leakage), the fluidizing stabilization of cholesterol, and the steric stabilization of PEG.

Q: Can I use PSPC to encapsulate water-soluble drugs? A: Yes. Water-soluble drugs should be dissolved in the aqueous hydration buffer (Step 3 of Protocol A). Because PSPC forms highly rigid bilayers, it actually exhibits superior retention of water-soluble drugs compared to unsaturated lipids (like POPC or DOPC), which are much leakier due to looser acyl chain packing[4].

References
  • Title: COATSOME MC-6080 (PSPC) Phase Transition Temperature and Properties Source: NOF Corporation / DDS-Drug URL: [Link]

  • Title: On the phase behaviour of pure PSPC and PEGylated multi-component lipid and their interaction with Paclitaxel: An all-atom MD study Source: Langmuir / arXiv URL: [Link]

  • Title: Temperature- and rigidity-mediated rapid transport of lipid nanovesicles in hydrogels Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Novel lipophilic SN38 prodrug forming stable liposomes for colorectal carcinoma therapy Source: International Journal of Nanomedicine (NIH/PubMed Central) URL: [Link]

Sources

Optimization

Reducing polydispersity index (PDI) in 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine nanoparticles

Welcome to the Formulation Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in lipid nanoparticle (LNP) and liposome engineering: achieving a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in lipid nanoparticle (LNP) and liposome engineering: achieving a low Polydispersity Index (PDI) when utilizing 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC).

PSPC is a highly stable, saturated phospholipid (16:0-18:0 PC)[1]. While its asymmetric acyl chains provide excellent membrane rigidity and drug retention, they also introduce strict thermodynamic requirements during synthesis. High PDI (>0.2) is rarely a random error; it is a direct symptom of thermodynamic or kinetic mismatch during the self-assembly process.

Root Cause Analysis

RootCause Issue High PDI (>0.2) in PSPC Nanoparticles Cause1 Thermodynamic Processing T < Tm (49°C) Issue->Cause1 Cause2 Kinetic Inadequate Mixing Rates Issue->Cause2 Cause3 Mechanical Suboptimal Extrusion Issue->Cause3 Sol1 Heat aqueous & lipid phases to ≥ 60°C Cause1->Sol1 Resolves Gel-Phase Aggregation Sol2 Increase TFR (>10 mL/min) Optimize FRR (5:1 to 7:1) Cause2->Sol2 Ensures Uniform Nucleation Sol3 Step-down pore size ≥ 10 passes at 60°C Cause3->Sol3 Homogenizes Lamellarity

Caption: Root cause analysis and specific solutions for high PDI in PSPC formulations.

Troubleshooting FAQs

Q1: Why does my PSPC formulation consistently yield a PDI > 0.3, even when following standard liposome protocols? A: The root cause is thermodynamic. PSPC contains saturated palmitoyl (16:0) and stearoyl (18:0) tails that pack tightly, resulting in a high gel-to-liquid crystalline phase transition temperature ( Tm​ ) of approximately 49°C[1]. Molecular dynamics and experimental data show that pure PSPC undergoes a gradual transition from a rigid, tilted gel phase ( Lβ′​ ) to a fluid liquid-crystalline phase ( Lα​ ) between 47°C and 57°C[2]. If you hydrate or mix the lipids below this transition window, the lipid domains solidify heterogeneously, causing massive variations in vesicle size. Causality Fix: Always pre-heat your aqueous and organic phases to at least 60°C before mixing, and maintain this temperature throughout the entire self-assembly process.

Q2: I switched to a microfluidic mixer, but my PDI is still highly variable. What kinetic parameters are failing? A: While microfluidics offer precise thermal regulation near the Tm​ [3], poor fluid dynamics will still cause high PDI. If your Total Flow Rate (TFR) is too low, the mixing time (the time required for ethanol and water to interdiffuse) exceeds the lipid aggregation time. This leads to premature, uncontrolled precipitation of the PSPC molecules. Causality Fix: Increase the TFR. Studies demonstrate that increasing the TFR from 3 mL/min to 10 mL/min can drastically reduce the PDI from 0.38 down to 0.17[4]. Pair this with an optimized Flow Rate Ratio (FRR) of 5:1 or 7:1 (Aqueous:Solvent) to ensure rapid, uniform nucleation[4].

Q3: My extrusion process is clogging, and the resulting Dynamic Light Scattering (DLS) data shows a bimodal distribution. How do I fix this? A: A bimodal distribution post-extrusion indicates membrane fouling and lipid cleavage[5]. This occurs when the extruder block cools below the PSPC Tm​ (49°C)[1], causing the lipids to crystallize within the polycarbonate pores. Causality Fix: Use a jacketed extruder connected to a circulating water bath set to 60°C. Increasing the number of transitions (passes) through the membrane at this elevated temperature will systematically reduce the polydispersity[5]. A minimum of 10–15 passes is required to shear multilamellar vesicles into monodisperse unilamellar vesicles.

Quantitative Parameter Impact

To optimize your formulation, reference the following table which summarizes how specific physical parameters directly impact the structural integrity and PDI of PSPC-based vesicles.

ParameterSub-optimal ConditionOptimized ConditionEffect on PDIMechanistic Cause
Temperature < 49°C (Room Temp)55°C - 60°CReduces from >0.4 to <0.2Shifts PSPC from rigid gel ( Lβ′​ ) to fluid liquid-crystalline ( Lα​ ) phase[2].
Total Flow Rate (TFR) 3 mL/min10 - 12 mL/minReduces from ~0.38 to ~0.17Rapid mixing limits heterogeneous nucleation and uncontrolled lipid aggregation[4].
Flow Rate Ratio (Aq:Org) 1:1 or 9:15:1 to 7:1Stabilizes < 0.2Balances solvent polarity shift; prevents premature precipitation of hydrophobic tails[4].
Extrusion Passes 3 - 5 passes10 - 15 passesReduces from >0.25 to <0.1Repeated mechanical shear forces homogenize lamellarity and vesicle radius[5].
Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning it contains built-in checkpoints to ensure the physical state of the system is correct before proceeding to the next step.

Protocol 1: Thermally-Controlled Microfluidic Assembly
  • Phase Preparation: Dissolve PSPC and auxiliary lipids (e.g., cholesterol) in anhydrous ethanol. Prepare the aqueous buffer (e.g., PBS or citrate buffer).

  • Thermal Equilibration: Load solutions into syringes and place them in a heating jacket set to 60°C for 10 minutes.

    • Validation Check: Visually inspect the lipid syringe. The solution must be 100% optically clear. Any turbidity indicates incomplete dissolution or a temperature below the Tm​ , guaranteeing a failed run.

  • Microfluidic Mixing: Set the microfluidic controller to a TFR of 10 mL/min and an FRR of 7:1 (Aqueous:Ethanol)[4].

    • Validation Check: Monitor the system back-pressure. A sudden pressure spike indicates cold spots in the mixing chip causing lipid precipitation.

  • Collection & Quenching: Collect the nanoparticles in a vial pre-heated to 60°C, then immediately dialyze against a 4°C buffer to lock in the monodisperse particle size.

Protocol 2: Step-Down Heated Extrusion
  • Equipment Pre-heating: Assemble the jacketed extruder with a 200 nm polycarbonate membrane. Circulate 60°C water through the jacket for 15 minutes.

    • Validation Check: Pass 2 mL of blank buffer through the system and measure the effluent temperature. It must read ≥55°C before introducing any lipids.

  • Sequential Extrusion: Pass the hydrated PSPC suspension through the 200 nm membrane 5 times. Change the membrane to 100 nm and pass the suspension 10 additional times[5].

    • Validation Check: The resistance (pressure required) should decrease after the first 3 passes. If resistance increases, the membrane is fouled due to temperature drop; abort, re-heat, and replace the membrane.

  • DLS Verification: Analyze the final suspension via Dynamic Light Scattering.

    • Validation Check: The correlation function intercept must be >0.8, and the calculated PDI must be <0.15 for a successful monodisperse batch.

Workflow Start 1. Lipid Solubilization (PSPC in EtOH) Heat 2. Thermal Equilibration (Heat to 60°C) Start->Heat Mix 3. Microfluidic Mixing (TFR > 10 mL/min) Heat->Mix Maintain > Tm Check Validation Check: Is solution optically clear? Mix->Check Check->Heat No (Re-heat) Extrude 4. Heated Extrusion (10+ passes at 60°C) Check->Extrude Yes (Proceed) DLS 5. DLS Analysis (Target PDI < 0.15) Extrude->DLS

Caption: Self-validating workflow for PSPC nanoparticle synthesis emphasizing thermal control.

References
  • Engineering Biomimetic Nanoparticle Performance Through Fabrication Method Selection: Turbulent Jet Mixing, Microfluidics, and Extrusion Source: National Institutes of Health (nih.gov) URL:[Link]

  • Liposomes produced by microfluidics and extrusion: A comparison for scale-up purposes Source: Cascade Prodrug URL:[Link]

  • The preparation of liposomes by extrusion method using polycarbonate filters Source: ResearchGate URL:[Link]

  • [2103.13662] On the phase behaviour of pure PSPC and PEGylated multi-component lipid and their interaction with Paclitaxel: An all-atom MD study Source: arXiv URL:[Link]

Sources

Troubleshooting

Technical Support Center: 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) Vesicle Preparation

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the preparation of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) vesicles...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the preparation of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) vesicles, specifically focusing on troubleshooting issues that lead to low vesicle yield. By understanding the causality behind each step, you can optimize your protocol for consistent and high-yield results.

Troubleshooting Guide: Low Vesicle Yield

This section directly addresses the most common symptoms of low yield in a question-and-answer format.

Q1: My final vesicle suspension is very dilute, and I suspect a low overall yield. What are the most likely causes?

A1: A low overall yield of vesicles is a common problem that typically stems from lipid loss at three critical stages of the preparation process: 1) formation of the lipid film, 2) hydration of the film, and 3) the size reduction (extrusion) step.[1][2][3][4] Inefficient hydration can leave a significant amount of lipid adhered to the flask, while the extrusion process can retain a portion of the sample within the apparatus.[1][3]

Q2: The thin lipid film I prepared in the round-bottom flask appears patchy and uneven, with some white clumps. How does this affect my yield, and how can I fix it?

A2: An uneven or clumped lipid film is a primary contributor to low yield.[1] This is because the aggregated lipid molecules are not fully exposed to the aqueous hydration buffer, leading to incomplete swelling and detachment from the flask surface. This results in a significant portion of your starting material being left behind.

  • Causality: The quality of the lipid film is dictated by the rate of solvent evaporation and the solubility of the lipids. Rapid evaporation does not allow the lipids sufficient time to deposit evenly across the surface of the flask.

  • Solutions & Optimization:

    • Control Evaporation Rate: Reduce the rotation speed of the rotary evaporator and apply the vacuum gradually. This slows down the evaporation process, allowing for the formation of a thin, uniform film.[1]

    • Ensure Complete Solubilization: Before evaporation, ensure your PSPC and any other lipid components are fully dissolved in the organic solvent. Using a solvent mixture, such as chloroform:methanol (e.g., in a 7:3 ratio), can improve the solubility of phospholipids.[5]

    • Use a Round-Bottom Flask: This shape maximizes the surface area for film formation compared to other flask types.[1]

    • Re-dissolve if Necessary: If the resulting film is unsatisfactory, you can re-dissolve it in a small amount of organic solvent and repeat the evaporation step more slowly.[1]

Q3: After hydrating the lipid film, I see a significant amount of lipid still stuck to the walls of the flask. Why is this happening?

A3: This is a classic sign of incomplete hydration and is a major source of yield loss. The primary cause is that the energy provided to the system is insufficient to overcome the cohesive forces of the dried lipid and facilitate its transition into a dispersed lamellar phase.

  • Causality & The Importance of Tm: Phospholipids exhibit a gel-to-liquid crystalline phase transition at a specific temperature known as the transition temperature (Tm).[6][7] For hydration to be efficient, the process must be carried out at a temperature above the Tm of all lipid components.[6][8] Below the Tm, the lipid acyl chains are in a rigid, ordered gel state, which resists hydration and detachment. Above the Tm, the chains are in a fluid, disordered state, which allows water to penetrate the lipid stack, causing it to swell and peel off the glass surface.[9] For pure 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a similar saturated lipid, the Tm is 41°C. PSPC, being an asymmetric saturated lipid, has a slightly different packing parameter, and its Tm should be carefully considered. While a precise experimental value can vary, it is crucial to work at a temperature that ensures the lipid is in a fluid state.

  • Solutions & Optimization:

    • Hydrate Above Tm: Ensure your hydration buffer and the flask containing the lipid film are pre-heated to a temperature comfortably above the Tm of PSPC (a temperature range of 50-60°C is generally a safe starting point).

    • Sufficient Agitation: Gentle swirling is often not enough. Vortex the flask intermittently and vigorously during the hydration period to provide the mechanical energy needed to disperse the film.[10]

    • Adequate Hydration Time: Allow at least 30-60 minutes for the hydration process.[11] For some formulations, letting the hydrated suspension "age" for an hour or more above the Tm can improve homogeneity.[1]

    • Incorporate Freeze-Thaw Cycles: After initial hydration, subjecting the multilamellar vesicle (MLV) suspension to several (e.g., 5-10) freeze-thaw cycles can significantly improve yield.[3][4][12] This process disrupts the lamellar structure, promoting the formation of unilamellar vesicles upon subsequent extrusion and increasing the amount of lipid that gets incorporated into vesicles.[12]

Q4: My vesicle yield drops significantly after the extrusion step. Where is my sample going?

A4: Lipid loss during extrusion is common and can account for 10-20% of the total lipid, or even more if the process is not optimized.[2][3][4] The loss occurs due to lipids adhering to the polycarbonate membrane, filter supports, and the internal surfaces of the extruder and syringes.[13]

  • Causality: Extrusion forces the lipid suspension through a membrane with defined pores to create vesicles of a uniform size.[6] If the initial MLV suspension contains large, rigid aggregates (due to incomplete hydration or extrusion below Tm), these can clog the membrane pores, leading to high backpressure and loss of material. Additionally, the extruder apparatus has an inherent "dead volume" where the sample can be retained.[1]

  • Solutions & Optimization:

    • Extrude Above Tm: Just as with hydration, the extrusion process must be performed at a temperature above the lipid's Tm. An extruder heating block is essential for this. Attempting to extrude below the Tm will result in rigid lipids fouling the membrane.[6]

    • Pre-Wet the Extruder: Before adding your lipid suspension, pass a small amount of buffer through the assembled extruder. This wets the internal surfaces and filter supports, reducing the amount of sample lost to non-specific binding in a dry apparatus.[14]

    • Use an Odd Number of Passes: Perform an odd number of extrusion passes (e.g., 11, 15, 21). This ensures that the final, extruded sample is in the opposite syringe from where you started, minimizing the loss associated with the dead volume of the initial syringe.[1]

    • Recover Retained Sample: After the final pass, you can pass a small, fresh volume of buffer through the extruder to "chase" and recover a portion of the retained liposomes.[1]

Frequently Asked Questions (FAQs)

  • What is the purpose of using PSPC in vesicle formulations? PSPC is an asymmetric saturated phospholipid.[15][16] Unlike symmetric lipids like DPPC (16:0/16:0) or DSPC (18:0/18:0), PSPC has two different saturated fatty acid chains (16:0 at sn-1 and 18:0 at sn-2). This asymmetry can influence the packing of the lipid bilayer, potentially affecting membrane fluidity, permeability, and interaction with encapsulated molecules.

  • How does adding cholesterol affect my PSPC vesicle preparation and yield? Cholesterol is a crucial component for modulating the physical properties of a lipid bilayer. It inserts between phospholipid molecules, increasing membrane packing and mechanical rigidity while reducing permeability. While cholesterol does not significantly influence the overall lipid recovery or yield during preparation,[2][3][4] it is vital for the stability of the final vesicles. For drug delivery applications, formulations often include 30-50 mol% cholesterol to reduce drug leakage and improve stability in biological fluids.[17]

  • My final product has a high Polydispersity Index (PDI). Is this related to low yield? While not a direct measure of yield, a high PDI (typically >0.3) indicates a heterogeneous population of vesicles and an unsuccessful preparation. The initial product of thin-film hydration is a population of large, multilamellar vesicles (MLVs) which is inherently polydisperse.[9] The primary goal of the extrusion step is to reduce both the size and the PDI. If your PDI is high, it suggests inefficient size reduction. Ensure you are using a sufficient number of extrusion passes (at least 11-21 passes are often recommended) and that the extrusion is performed above the Tm.

  • How should I store my PSPC lipid and the final vesicle suspension? PSPC, like other phospholipids, should be stored as a powder or in an organic solvent at -20°C or below to prevent chemical degradation. The final aqueous vesicle suspension should be stored at 4°C. Do not freeze the final vesicle suspension, as the formation of ice crystals can disrupt the vesicle structure.

Key Experimental Protocols

Protocol 1: PSPC Vesicle Preparation by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) prior to size reduction.

  • Lipid Solubilization:

    • Accurately weigh the desired amount of PSPC lipid powder and any other lipid components (e.g., cholesterol).

    • Dissolve the lipids in a suitable organic solvent (e.g., a 7:3 v/v mixture of chloroform:methanol) in a glass round-bottom flask. Ensure the final lipid concentration is around 10-20 mg/mL.[5]

    • Vortex gently until the solution is completely clear and all lipids are dissolved.

  • Thin Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature that facilitates gentle evaporation (e.g., 40-45°C).

    • Start the rotation and gradually apply a vacuum to evaporate the organic solvent. Slow, controlled evaporation is key to forming a thin, even film on the flask's inner surface.[1]

  • Residual Solvent Removal:

    • Once a visible film has formed and the bulk solvent is gone, place the flask under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent traces. This step is critical for vesicle stability.[18]

  • Hydration:

    • Pre-heat your aqueous hydration buffer (e.g., PBS, HEPES-buffered saline) to a temperature at least 10°C above the Tm of PSPC (e.g., 55-60°C).

    • Add the pre-heated buffer to the round-bottom flask containing the dried lipid film.

    • Agitate the flask vigorously (e.g., by vortexing) while maintaining the temperature above the Tm for 30-60 minutes. The solution should turn into a milky, turbid suspension of MLVs.

Protocol 2: Vesicle Sizing by Extrusion

This protocol converts the MLV suspension into a more homogenous population of large unilamellar vesicles (LUVs).

  • Extruder Assembly:

    • Assemble the mini-extruder apparatus with two gas-tight glass syringes according to the manufacturer's instructions.

    • Place a polycarbonate membrane of the desired pore size (e.g., 100 nm) between two filter supports within the extruder housing.

  • Temperature Control:

    • Place the assembled extruder into a heating block pre-heated to the same temperature used for hydration (above Tm). Allow the apparatus to equilibrate for at least 10 minutes.

  • Extrusion Process:

    • Draw the MLV suspension into one of the syringes.

    • Place the loaded syringe into the extruder and attach the second, empty syringe.

    • Gently and steadily push the plunger of the loaded syringe, forcing the lipid suspension through the polycarbonate membrane into the opposing syringe.

    • Repeat this process for a total of at least 11-21 passes. An odd number of passes is recommended to maximize recovery.[1]

    • The suspension should gradually become less turbid and more translucent as the vesicle size becomes smaller and more uniform.

  • Collection & Storage:

    • After the final pass, collect the extruded LUV suspension.

    • Store the final product at 4°C.

Data & Parameter Summary

ParameterRecommendationRationale
Solvent for Film Chloroform:Methanol (e.g., 7:3 v/v)Ensures complete solubilization of phospholipids, leading to a uniform film.[5]
Film Formation Slow, controlled rotary evaporationPrevents lipid clumping and ensures a thin, even film for efficient hydration.[1]
Hydration Temp. > Tm of PSPC (e.g., 55-60 °C)Ensures lipids are in a fluid state, allowing water to intercalate and swell the bilayers.[6][8]
Extrusion Temp. > Tm of PSPC (e.g., 55-60 °C)Prevents rigid lipids from clogging the membrane, ensuring efficient and consistent sizing.[6]
Extrusion Passes 11-21 (Odd Number)Provides sufficient shear force for size reduction and low PDI. An odd number maximizes sample recovery.[1]
Storage 4°C (Aqueous Suspension)Minimizes lipid hydrolysis and prevents vesicle disruption from ice crystal formation.

Visualization of Key Processes

PSPC Vesicle Preparation Workflow

This diagram illustrates the standard workflow for preparing PSPC vesicles using the thin-film hydration and extrusion method, highlighting critical stages where yield loss can occur.

G cluster_0 Phase 1: Film Formation cluster_1 Phase 2: Hydration cluster_2 Phase 3: Size Reduction A 1. Dissolve PSPC in Organic Solvent B 2. Slow Rotary Evaporation A->B C 3. High-Vacuum Drying B->C loss1 Yield Loss Point: Uneven Film B->loss1 D 4. Add Aqueous Buffer (Temp > Tm) C->D E 5. Agitate / Vortex D->E F Result: Multilamellar Vesicles (MLVs) E->F loss2 Yield Loss Point: Incomplete Hydration E->loss2 G 6. Extrusion through Membrane (Temp > Tm, 11-21 passes) F->G H Result: Unilamellar Vesicles (LUVs) G->H loss3 Yield Loss Point: Extruder Retention G->loss3

Caption: Workflow for PSPC vesicle preparation highlighting key yield loss points.

Troubleshooting Logic Tree for Low Vesicle Yield

This diagram provides a logical pathway to diagnose and solve the root causes of low vesicle yield.

G Symptom Symptom: Low Final Vesicle Yield Cause1 Cause 1: Poor Lipid Film Symptom->Cause1 Cause2 Cause 2: Incomplete Hydration Symptom->Cause2 Cause3 Cause 3: Loss During Extrusion Symptom->Cause3 Sol1a Solution: Slow Evaporation Rate Cause1->Sol1a Sol1b Solution: Use Chloroform:Methanol Cause1->Sol1b Sol2a Solution: Hydrate Above Tm Cause2->Sol2a Sol2b Solution: Vigorous Agitation Cause2->Sol2b Sol2c Solution: Use Freeze-Thaw Cycles Cause2->Sol2c Sol3a Solution: Extrude Above Tm Cause3->Sol3a Sol3b Solution: Use Odd # of Passes Cause3->Sol3b Sol3c Solution: Pre-wet Extruder Cause3->Sol3c

Caption: A logic tree for diagnosing and resolving low vesicle yield.

References

  • Lin, H., et al. (2024). Lipid loss and compositional change during preparation of liposomes by common biophysical methods. bioRxiv. [Link]

  • Richard, C., et al. (2008). Protein encapsulation in liposomes: efficiency depends on interactions between protein and phospholipid bilayer. Journal of Drug Delivery. [Link]

  • Lin, H., et al. (2024). Lipid loss and compositional change during preparation of liposomes by common biophysical methods. PubMed. [Link]

  • Zelmanovich, V. (2017). What can be possible reasons for leakage of liposomes through extruder? ResearchGate. [Link]

  • Lin, H., et al. (2024). Lipid loss and compositional change during preparation of liposomes by common biophysical methods. bioRxiv. [Link]

  • Ameed, S., et al. (2024). Factors affecting response variables with emphasis on drug release and loading for optimization of liposomes. Taylor & Francis Online. [Link]

  • Haghighi, M. (2021). Why my lipid vesicles missing during extrusion? ResearchGate. [Link]

  • Factors affecting the encapsulation efficiency (EE). The drug-loading... ResearchGate. [Link]

  • Miller, E., et al. (2023). Sequential gentle hydration increases encapsulation in model protocells. PMC - NIH. [Link]

  • Singh, A. (2019). Advice for optimizing production of liposome using Thin Film Hydration? ResearchGate. [Link]

  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (n.d.). Elveflow. [Link]

  • Rummel, A., et al. (2021). How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes. MDPI. [Link]

  • Microfluidic manufacturing of phospholipid nanoparticles: stability, encapsulation efficacy, and drug release. (n.d.). [Link]

  • Tasi, S., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. MDPI. [Link]

  • Liposome Preparation Process. Creative Biolabs. [Link]

  • Bagrov, D. (2024). What is the typical concentration loss when preparing liposomes? ResearchGate. [Link]

  • Thin-Film Hydration Method for Liposome Preparation. CD Formulation. [Link]

  • Vigh, T., et al. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. Semantic Scholar. [Link]

  • Cameron, D.G. & Mantsch, H.H. (1978). The phase transition of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine as seen by Fourier transform infrared difference spectroscopy. PubMed. [Link]

  • Jackman, J.A., et al. (2018). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. PMC. [Link]

  • Kamat Lab Thin Film Hydration Protocol. (2018). protocols.io. [Link]

Sources

Reference Data & Comparative Studies

Validation

1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine vs DPPC phase transition temperature comparison

Executive Summary & Clinical Relevance In the engineering of lipid nanoparticles (LNPs) and liposomal drug delivery systems, the gel-to-liquid crystalline phase transition temperature ( Tm​ ) of the primary phospholipid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Relevance

In the engineering of lipid nanoparticles (LNPs) and liposomal drug delivery systems, the gel-to-liquid crystalline phase transition temperature ( Tm​ ) of the primary phospholipid dictates the membrane's fluidity, permeability, and thermodynamic stability in vivo. As a Senior Application Scientist, I frequently evaluate the structural causality behind lipid selection to ensure formulations meet their pharmacokinetic targets. This guide provides an in-depth technical comparison of two critical phosphatidylcholines: the symmetric 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and the asymmetric 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC).

Structural Causality & Thermotropic Behavior

The thermotropic phase behavior of a phospholipid bilayer is fundamentally governed by the van der Waals dispersion forces between its hydrophobic acyl chains. The symmetry and length of these chains directly dictate the thermal energy required to melt the bilayer from an ordered gel phase ( Lβ′​ ) to a disordered liquid-crystalline phase ( Lα​ ).

  • DPPC (16:0-16:0 PC) : DPPC features two symmetric 16-carbon palmitic acid chains. This symmetric packing yields a main phase transition at approximately 41°C[1]. Because this Tm​ is slightly above physiological temperature (37°C), DPPC is the gold standard for thermosensitive liposomes (TSLs) designed to release their payload upon mild localized hyperthermia[2].

  • PSPC (16:0-18:0 PC) : PSPC features an asymmetric architecture with a 16-carbon chain at the sn-1 position and an 18-carbon stearic acid chain at the sn-2 position. The addition of two methylene units in the sn-2 chain significantly increases the hydrophobic surface area and inter-chain interactions. Consequently, more thermal energy is required to disrupt the ordered gel phase, elevating the Tm​ to approximately 49°C[3]. This renders PSPC bilayers highly rigid and impermeable at 37°C, making it optimal for robust, extended-circulation drug delivery systems that must resist premature leakage[4]. Furthermore, research demonstrates that the ambient temperature relative to Tm​ directly impacts the diffusivity of these nanovesicles in biological hydrogels, with optimal transport occurring near the Tm​ [5].

Quantitative Data Comparison

PropertyDPPCPSPC
Chemical Name 1,2-dipalmitoyl-sn-glycero-3-phosphocholine1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine
Acyl Chain Configuration Symmetric (16:0 - 16:0)Asymmetric (16:0 - 18:0)
Molecular Weight 734.04 g/mol 762.09 g/mol
Main Phase Transition ( Tm​ ) ~41.0 °C~49.0 °C
Bilayer State at 37°C Gel phase (near transition boundary)Rigid Gel phase ( Lβ′​ )
Primary Application Thermosensitive triggered releaseHigh-stability stealth liposomes

Experimental Methodology: Differential Scanning Calorimetry (DSC) Protocol

To accurately determine the Tm​ and assess bilayer fluidity, Differential Scanning Calorimetry (DSC) is the definitive analytical technique. The following protocol is a self-validating system designed to eliminate kinetic traps and metastable subgel phases that can skew endothermic baselines.

Step 1: Lipid Film Hydration

  • Dissolve the target lipid (DPPC or PSPC) in a chloroform/methanol mixture (2:1 v/v) to ensure complete molecular mixing.

  • Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum desiccation for 2 hours to remove residual organic solvents.

  • Hydrate the lipid film with a physiologically relevant buffer (e.g., PBS, pH 7.4).

    • Crucial Causality: Hydration must occur at least 10°C above the lipid's anticipated Tm​ (e.g., 55°C for DPPC, 60°C for PSPC). Hydrating below Tm​ forces the lipids into kinetically trapped, disordered aggregates rather than thermodynamically stable multilamellar vesicles (MLVs).

Step 2: Sample Preparation & Thermal Cycling

  • Load 20 µL of the MLV suspension (approx. 5-10 mg/mL lipid) into a standard aluminum DSC pan and seal hermetically. Prepare a reference pan with the exact buffer to subtract the aqueous heat capacity.

  • Thermal History Erasure: Heat the sample to 70°C, hold for 5 minutes, and cool to 10°C at 1°C/min.

    • Crucial Causality: Lipids adopt metastable crystalline packings depending on their storage conditions and cooling rates. This initial cycle standardizes the lamellar packing, ensuring the measured enthalpy ( ΔH ) reflects the true equilibrium state.

  • Measurement Cycle: Heat the sample from 10°C to 70°C at a controlled rate of 1°C/min. Record the endothermic heat flow.

Step 3: Data Analysis Analyze the thermogram to identify the pre-transition (ripple phase, Pβ′​ ) and the main transition ( Tm​ ). The peak maximum of the main endotherm represents the Tm​ , where the bilayer exists as a 50/50 mixture of gel and liquid-crystalline phases[3].

Workflow Visualization

G A Lipid Film Hydration (T > Tm) B DSC Thermal Cycling (Erase Thermal History) A->B C DPPC (16:0-16:0) Tm ≈ 41°C B->C Symmetric Chains D PSPC (16:0-18:0) Tm ≈ 49°C B->D Asymmetric Chains E Thermosensitive Release (Mild Hyperthermia) C->E F Rigid Sustained Release (High Stability at 37°C) D->F

DSC workflow and functional divergence of DPPC and PSPC based on acyl chain symmetry.

Application Engineering: Formulation Strategy

When engineering a liposomal formulation, the choice between DPPC and PSPC dictates the pharmacokinetic profile:

  • DPPC Formulations : Utilize DPPC when designing systems for localized tumor therapy. By applying external mild hyperthermia (40-42°C) to the tumor site, the DPPC bilayer undergoes its phase transition, drastically increasing membrane permeability and dumping the payload locally[1].

  • PSPC Formulations : Select PSPC for passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect. The high Tm​ (49°C) ensures the bilayer remains tightly packed and rigid in the bloodstream (37°C), preventing the premature leakage of highly toxic payloads (e.g., chemotherapeutics) during extended circulation[4].

Sources

Comparative

1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine vs DMPC for model cell membrane studies

Title: 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) vs. DMPC: A Comprehensive Guide for Model Cell Membrane Studies Introduction Model cell membranes, such as liposomes and supported lipid bilayers (SLBs), a...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) vs. DMPC: A Comprehensive Guide for Model Cell Membrane Studies

Introduction Model cell membranes, such as liposomes and supported lipid bilayers (SLBs), are indispensable tools for elucidating lipid-lipid interactions, membrane protein dynamics, and drug delivery mechanisms. The selection of the primary phospholipid dictates the biophysical properties of the model. Two widely utilized but fundamentally different phosphatidylcholines are 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). This guide objectively compares their performance, structural causality, and application suitability to help researchers design robust, self-validating experimental workflows.

Structural Causality and Physicochemical Properties

The functional divergence between PSPC and DMPC stems directly from their acyl chain architecture, which dictates their thermodynamic behavior.

  • DMPC (14:0/14:0): Features two symmetric, fully saturated 14-carbon myristoyl chains. The relatively short chain length results in weaker van der Waals interactions between adjacent lipid tails, yielding a low gel-to-liquid crystalline phase transition temperature (Tm) of approximately 24°C[1].

  • PSPC (16:0/18:0): Features an asymmetric structure with a 16-carbon palmitoyl chain at the sn-1 position and an 18-carbon stearoyl chain at the sn-2 position. The increased chain length and high saturation maximize hydrophobic packing and membrane rigidity, elevating its Tm to approximately 49°C[2][3].

Table 1: Quantitative Comparison of PSPC and DMPC Properties

PropertyPSPCDMPC
Chemical Name 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine1,2-dimyristoyl-sn-glycero-3-phosphocholine
Acyl Chain Structure Asymmetric (16:0 / 18:0)Symmetric (14:0 / 14:0)
Molecular Weight 762.1 g/mol 677.9 g/mol
Phase Transition Temp (Tm) ~49°C~24°C
Phase at 37°C (Physiological) Solid-ordered (Gel)Liquid-crystalline (Fluid)
Primary Application Rigid liposomes, Lipid raft mimicryFluid mosaic models, Protein reconstitution

Causality in Experimental Choices: When to Use Which?

The choice between PSPC and DMPC must be driven by the thermodynamic requirements of the target study.

  • Fluid Phase Dynamics (DMPC): At physiological temperature (37°C), DMPC is well above its Tm, existing in a highly fluid, liquid-crystalline state. This makes DMPC the optimal choice for reconstituting integral membrane proteins that require lateral mobility and a flexible hydrophobic environment to maintain their native conformation[1].

  • Rigid Matrices and Domain Formation (PSPC): Conversely, PSPC remains in a rigid gel phase at 37°C. This structural integrity is highly advantageous for formulating stable, low-permeability liposomal drug delivery systems that resist premature payload leakage in systemic circulation[2]. Furthermore, because of its saturated nature, PSPC is highly effective in ternary mixtures (e.g., PSPC/POPC/Cholesterol) for studying lipid raft mimicry. The distinct difference in acyl chain saturation between PSPC and unsaturated lipids drives robust liquid-ordered (Lo) and liquid-disordered (Ld) phase separation[4].

Logic Start Model Membrane Goal Fluid Fluid Phase at 37°C (Protein Reconstitution) Start->Fluid Gel Gel Phase at 37°C (Rigid Drug Delivery) Start->Gel Raft Lipid Raft Mimicry (Phase Separation) Start->Raft DMPC Select DMPC (Tm ~24°C) Fluid->DMPC PSPC Select PSPC (Tm ~49°C) Gel->PSPC Ternary PSPC + POPC + Cholesterol Raft->Ternary

Logical decision tree for selecting PSPC vs DMPC based on thermodynamic goals.

Experimental Protocols & Self-Validating Workflows

To ensure scientific trustworthiness, the following protocols incorporate mandatory self-validation steps to verify the success of the model membrane preparation.

Protocol A: Preparation of Unilamellar Vesicles (LUVs) via Extrusion Causality Note: The hydration and extrusion steps must be performed at least 5–10°C above the lipid's Tm to ensure the lipid is in a fluid state, allowing for uniform self-assembly and preventing extruder membrane rupture.

  • Lipid Film Formation: Dissolve the chosen lipid (DMPC or PSPC) in a 2:1 (v/v) chloroform/methanol mixture in a round-bottom flask. Evaporate the solvent using a rotary evaporator under a gentle nitrogen stream to form a thin, uniform lipid film. Desiccate overnight under vacuum to remove residual solvent.

  • Hydration: Hydrate the lipid film with a physiological buffer (e.g., PBS, pH 7.4).

    • For DMPC: Hydrate at 35°C.

    • For PSPC: Hydrate at 60°C. Vortex vigorously for 5 minutes to form multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension 11–15 times through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder. Maintain the extruder block at the respective hydration temperatures (35°C for DMPC, 60°C for PSPC).

  • Self-Validation System:

    • Size Verification: Analyze the sample using Dynamic Light Scattering (DLS). A successful preparation will yield a monodisperse population with a Polydispersity Index (PdI) < 0.1 and a Z-average size of ~100-120 nm.

    • Phase Verification: Perform Differential Scanning Calorimetry (DSC) on the vesicle suspension. Confirm that the endothermic peak matches the expected Tm (~24°C for DMPC, ~49°C for PSPC).

Workflow A Lipid Selection (PSPC or DMPC) B Solvent Dissolution (Chloroform/Methanol) A->B C Rotary Evaporation (Thin Film Formation) B->C D Hydration above Tm (PSPC > 55°C, DMPC > 30°C) C->D E Extrusion (Size Control) D->E F Self-Validation (DLS & DSC) E->F

Workflow for liposome preparation featuring mandatory thermal control and self-validation.

Protocol B: Probing Lipid-Lipid Interactions via Supported Langmuir-Blodgett (LB) Monolayers Causality Note: Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) requires stable, planar geometries. LB monolayers allow precise control over surface pressure to induce phase separation before transferring the membrane to a solid substrate[4].

  • Mixture Preparation: Prepare a ternary mixture of 23% Cholesterol / 47% Sphingomyelin / 30% PSPC in chloroform.

  • Monolayer Compression: Spread the mixture dropwise onto the air-water interface of a Langmuir trough filled with ultrapure water. Allow 15 minutes for solvent evaporation. Compress the barriers slowly (e.g., 5 mm/min) until a surface pressure of 7 mN/m is reached. Why 7 mN/m? This low pressure ensures the appearance of distinct, immiscible liquid phases (Lo and Ld) without collapsing the monolayer[4].

  • Substrate Transfer: Dip a hydrophilic silicon wafer into the trough and withdraw it vertically at a constant speed (e.g., 1 mm/min) to transfer the monolayer.

  • Self-Validation System: Before TOF-SIMS imaging, validate the transfer efficiency by calculating the transfer ratio (decrease in trough area divided by the substrate area). A ratio of 1.0 ± 0.1 confirms a defect-free monolayer transfer.

Conclusion

The selection between PSPC and DMPC is a fundamental determinant of model membrane behavior. DMPC provides a highly fluid, biologically permissive environment at physiological temperatures, ideal for protein studies[1]. PSPC, with its elevated Tm and asymmetric saturated chains, offers the rigidity required for robust drug delivery vehicles and the structural contrast necessary for studying complex lipid raft phase separations[2][3][4].

Sources

Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine

An In-Depth Technical Guide to the Quantification of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) by LC-MS/MS: A Comparative Analysis Introduction: The Significance of Specific Phospholipid Quantification Ph...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Quantification of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) by LC-MS/MS: A Comparative Analysis

Introduction: The Significance of Specific Phospholipid Quantification

Phosphatidylcholines (PCs) are the most abundant class of phospholipids in eukaryotic cell membranes, playing crucial roles in membrane structure, cell signaling, and metabolism. 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC), also known as PC(16:0/18:0), is a specific PC species with a saturated palmitic acid (16:0) at the sn-1 position and a saturated stearic acid (18:0) at the sn-2 position of the glycerol backbone[1]. The precise fatty acid composition of phospholipids is not random; it is tightly regulated and defines the biophysical properties of membranes. Alterations in the profile of specific PC species like PSPC are increasingly recognized as potential biomarkers in various metabolic diseases, making their accurate and precise quantification a critical objective for researchers in drug development and clinical diagnostics.

This guide, designed for researchers and analytical scientists, provides an in-depth exploration of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the robust quantification of PSPC. We will detail a field-proven protocol, explain the rationale behind critical experimental choices, and objectively compare the performance of LC-MS/MS with alternative analytical technologies.

The Gold Standard: Why LC-MS/MS for PSPC Quantification?

Liquid chromatography-tandem mass spectrometry has emerged as the gold standard for lipidomics due to its unparalleled sensitivity, specificity, and high-throughput capabilities[2]. For a specific molecule like PSPC in a complex biological matrix, this technique offers distinct advantages:

  • Chromatographic Separation (LC): The liquid chromatography stage separates PSPC from other lipids and matrix components prior to detection. This is crucial because many other phospholipid species have the same or very similar masses (isobaric and isomeric interferences), which can confound direct infusion analysis[3][4]. Reversed-phase chromatography, in particular, effectively separates lipids based on the length and saturation of their fatty acyl chains.

  • Selective and Sensitive Detection (MS/MS): Tandem mass spectrometry provides two layers of mass filtering for exceptional specificity. In the Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the intact PSPC molecule) is selected and fragmented, and then a specific product ion (a characteristic fragment of PSPC) is monitored. This precursor-product ion transition is a unique signature for the target analyte, drastically reducing background noise and enhancing sensitivity[5]. For phosphatidylcholines, the fragmentation predictably yields a highly abundant product ion from the phosphocholine headgroup at a mass-to-charge ratio (m/z) of 184.1, which is the basis for most quantitative PC assays[6][7].

Detailed Experimental Protocol: LC-MS/MS Quantification of PSPC

This protocol provides a robust workflow for the quantification of PSPC in a biological matrix such as plasma. The system's validity is ensured through rigorous sample cleanup and the use of a suitable internal standard.

Sample Preparation: The Foundation of Accurate Quantification

The primary challenge in bioanalysis is the "matrix effect," where co-extracted compounds interfere with the ionization of the target analyte, leading to ion suppression or enhancement[8]. Effective sample preparation is non-negotiable for mitigating these effects.

dot

Caption: High-level workflow for the LC-MS/MS quantification of PSPC.

Step-by-Step Protocol:

  • Internal Standard Spiking: To a 50 µL aliquot of plasma, add a suitable internal standard (IS). An ideal IS is a stable isotope-labeled version of the analyte (e.g., PSPC-d9) or a structurally similar PC species not naturally present in the sample. This step is critical as the IS corrects for variability during both sample preparation and analysis.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. Vortex vigorously for 30 seconds. This step denatures and precipitates the abundant proteins in the sample[8].

  • Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Phospholipid Removal (PLR): While protein precipitation removes proteins, it leaves behind other phospholipids that are a major source of matrix effects[8][9]. Transfer the supernatant from the previous step to a phospholipid removal SPE (Solid Phase Extraction) plate or cartridge (e.g., those utilizing zirconia-coated silica)[10]. This step selectively retains other phospholipids while allowing PSPC and the IS to elute through.

  • Evaporation and Reconstitution: Collect the flow-through, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water). This final step concentrates the analyte and ensures it is dissolved in a solvent compatible with the LC system[11].

Liquid Chromatography (LC) Parameters

The goal of the LC method is to resolve PSPC from other co-extracted species, particularly isobaric compounds.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Separates lipids based on hydrophobicity. The C18 stationary phase provides excellent retention for the long acyl chains of PSPC.
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium FormateThe aqueous phase. Additives aid in protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic AcidThe organic phase for eluting hydrophobic lipids. Isopropanol helps dissolve lipids.
Gradient 50% B to 100% B over 10 minutesA gradient elution is necessary to first elute more polar contaminants and then elute the strongly retained PSPC, ensuring a sharp peak shape.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 50 °CElevated temperature reduces mobile phase viscosity and can improve peak shape for lipids.
Injection Vol. 5 µL

A bio-inert LC system and column are recommended to minimize interactions between the phosphate group of the lipid and metal surfaces, which can cause poor peak shape and analyte loss[4][12].

Tandem Mass Spectrometry (MS/MS) Parameters

Detection is performed using a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Phosphatidylcholines readily form positive ions ([M+H]+) due to the quaternary amine in the choline headgroup.
Capillary Voltage 3.5 kVOptimized to achieve stable and efficient ionization.
Source Temp. 350 °CFacilitates desolvation of the ESI droplets.
MRM Transitions See table belowThese specific mass transitions provide the high selectivity needed for quantification.

Optimized MRM Transitions for PSPC (PC 16:0/18:0):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
PSPC762.6184.110035
IS (e.g., PC 17:0/17:0)762.6184.110035

Note: The precursor ion m/z corresponds to the [M+H]+ adduct of PSPC. The product ion at m/z 184.1 corresponds to the phosphocholine headgroup fragment, which is the characteristic signature for all PC lipids[6][13]. Collision energy must be optimized for your specific instrument but typically falls in this range.

Comparative Analysis: LC-MS/MS vs. Alternative Methods

While LC-MS/MS is the premier technique, other methods exist for phospholipid analysis. Understanding their capabilities and limitations is key to selecting the right tool for a given research question.

dot

Caption: Key characteristics of major phospholipid analysis platforms.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a robust technique that can be used for the analysis of any compound that is less volatile than the mobile phase, making it suitable for lipids which often lack a UV chromophore[14][15]. The detector works by nebulizing the column eluent, evaporating the solvent, and measuring the light scattered by the remaining non-volatile analyte particles.

  • Advantages: Lower instrumentation cost and easier maintenance compared to LC-MS/MS[14]. It is a "universal" detector for lipids and is compatible with gradient elution, which is often problematic for Refractive Index Detectors (RID)[15][16].

  • Limitations: HPLC-ELSD suffers from significantly lower sensitivity than MS detection[16]. Its response can be non-linear, requiring careful calibration over a narrow concentration range[17]. Most critically, it provides no structural information; it can separate phospholipid classes, but it cannot confirm the identity of a peak as PSPC or differentiate it from another PC with a similar retention time.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a powerful analytical technique that provides rapid and reliable quantification of different phospholipid classes in a sample without requiring chromatographic separation[18][19]. Because phosphorus-31 has a 100% natural isotopic abundance, the signal intensity is directly proportional to the molar concentration of the phospholipid class.

  • Advantages: Provides absolute quantification of total PC content without the need for an identical standard, which is a major advantage over MS[18]. The method is non-destructive and highly reproducible[20]. It is also immune to the matrix effects that plague ESI-MS.

  • Limitations: The primary drawback of ³¹P NMR is its relatively low sensitivity, with limits of quantification typically in the low millimolar (mM) range, compared to the nanomolar (nM) or picomolar (pM) range achievable with LC-MS/MS[18][19]. Furthermore, while it excels at quantifying total PC, it cannot readily distinguish between different molecular species within that class (e.g., PSPC vs. other PCs). Therefore, it is unsuitable for the specific quantification of PSPC.

Performance Comparison Summary

FeatureLC-MS/MSHPLC-ELSD³¹P NMR Spectroscopy
Specificity Very High (Molecularly specific)Low (Class-specific)Moderate (Class-specific)
Sensitivity (Typical LOQ) Low nM to pMHigh ng to µg[17][21]Low mM[18]
Quantification Relative (requires IS)Relative (non-linear response)Absolute (for class)[18]
Structural Info Yes (MS/MS fragmentation)NoNo (for acyl chains)
Throughput HighModerateLow
Robustness Susceptible to matrix effectsGenerally robustVery Robust
Instrumentation Cost HighModerateVery High

Conclusion

For the specific and sensitive quantification of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine in complex biological matrices, LC-MS/MS is unequivocally the superior analytical choice. Its ability to combine chromatographic separation with highly selective MRM detection provides the accuracy and precision required for demanding research and development applications. While alternative methods like HPLC-ELSD and ³¹P NMR have their place in lipid analysis—for general screening or absolute class quantification, respectively—they lack the specificity and sensitivity needed to single out and accurately measure a particular molecular species like PSPC. The implementation of a validated workflow, with particular emphasis on diligent sample preparation to remove matrix interferences, will ensure the generation of reliable, high-quality data for advancing our understanding of lipid metabolism in health and disease.

References

  • Measurement of Ether Phospholipids in Human Plasma with HPLC–ELSD and LC/ESI–MS After Hydrolysis of Plasma with Phospholipase A1. Journal of the American Oil Chemists' Society. [Link]

  • 31P NMR Quantification of Phospholipids and Lysophospholipids in Food Emulsions. Journal of Agricultural and Food Chemistry. [Link]

  • NMR Spectroscopy for Phospholipid Characterization. Spectroscopy Online. [Link]

  • Quantitative analysis of phospholipids by 31P-NMR. Journal of Lipid Research. [Link]

  • Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS. STAR Protocols. [Link]

  • Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy. Analytical and Bioanalytical Chemistry. [Link]

  • Improving sample preparation for LC-MS/MS analysis. Biotage. [Link]

  • Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids. Experimental and Molecular Medicine. [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. [Link]

  • A rapid method for phospholipid class separation by hplc using an evaporative light-scattering detector. Chiralizer. [Link]

  • Sensitive analysis of polar lipids using HPLC with low temperature evaporative light scattering detection. Agilent Technologies. [Link]

  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. AACC.org. [Link]

  • A Targeted, Bioinert LC–MS/MS Method for Sensitive, Comprehensive Analysis of Signaling Lipids. Analytical Chemistry. [Link]

  • Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. Metabolites. [Link]

  • Light-scattering detection of phospholipids resolved by HPLC. Lipids. [Link]

  • Phosphatidylcholine: Composition, Functions, Techniques, and Applications. CD Biosynsis. [Link]

  • Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids. Journal of AOAC International. [Link]

  • Quantitative analysis of phosphatidylcholine molecular species using HPLC and light scattering detection. Journal of Lipid Research. [Link]

  • Improving quantitative analysis of phosphatidylcholine in lecithin using an HPLC-evaporative light-scattering detector. Korean Journal of Food Science and Technology. [Link]

  • One-Step Method of Phosphatidylcholine Extraction and Separation. Analytical Letters. [Link]

  • Determination of oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine products in human very low-density lipoproteins by nonaqueous low-flow capillary electrophoresis-mass spectrometry. Journal of Chromatography A. [Link]

  • A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. Iris Un Trento. [Link]

  • Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic Patients by LC-ESI/MS. Separations. [Link]

  • Establishment of LC-MS methods for the analysis of palmitoylated surfactant proteins. Journal of Lipid Research. [Link]

  • Quantification of Lysophosphatidylcholines and Phosphatidylcholines Using Liquid Chromatography-Tandem Mass Spectrometry in Neonatal Serum. Journal of Chromatography B. [Link]

  • The detection of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol in human dried blood spots. Analytical Methods. [Link]

  • Optimized MRM conditions for PS (16:0/18:1), PS (16:0/18:2) and PS... ResearchGate. [Link]

  • An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. Molecules. [Link]

  • Deep-profiling of phospholipidome via rapid orthogonal separations and isomer-resolved mass spectrometry. Nature Communications. [Link]

  • PC(16:0_18:2). LIPID MAPS. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) for Laboratory Professionals

As researchers and scientists dedicated to advancing drug development, our work with specialized lipids like 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) demands not only precision in our experiments but als...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our work with specialized lipids like 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) demands not only precision in our experiments but also in our safety and disposal protocols. This guide provides a comprehensive, step-by-step approach to the proper disposal of PSPC, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established laboratory safety principles and an understanding of the chemical nature of phospholipids.

Hazard Identification and Assessment of PSPC

1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine is a type of phosphatidylcholine, a class of phospholipids that are major components of biological membranes.[1][2] While a specific Safety Data Sheet (SDS) for every lipid is not always available, data for structurally similar compounds, such as 1-Palmitoyl-sn-glycero-3-phosphocholine, indicate that these substances are not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] However, it is crucial to always consult the specific SDS provided by the supplier for the exact product in use. In the absence of specific hazard classifications, it is best practice to handle all chemicals with care.

Key Properties of PSPC:

PropertyValueSource
Molecular FormulaC42H84NO8P[4][5]
Molecular Weight762.1 g/mol [1]
Physical StateSolid[1]
Storage Temperature-20°C[4][5]

The Disposal Workflow: A Decision-Making Framework

The proper disposal of PSPC and its associated waste streams requires a systematic approach. The following diagram illustrates the decision-making process for segregating and disposing of PSPC waste in a laboratory setting.

PSPC_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Pathways cluster_3 Non-Hazardous Waste Streams cluster_4 Final Disposition Start PSPC Waste Generated Assess_Contamination Is the waste mixed with hazardous substances? Start->Assess_Contamination Hazardous_Waste Dispose as Hazardous Chemical Waste Assess_Contamination->Hazardous_Waste Yes Non_Hazardous_Waste Segregate as Non-Hazardous Waste Assess_Contamination->Non_Hazardous_Waste No Solid_Waste Solid PSPC Waste (powder, contaminated items) Non_Hazardous_Waste->Solid_Waste Liquid_Waste Aqueous PSPC Solutions Non_Hazardous_Waste->Liquid_Waste Empty_Containers Empty PSPC Containers Non_Hazardous_Waste->Empty_Containers Landfill General Laboratory Trash (to landfill) Solid_Waste->Landfill Drain_Disposal Sink Drain with Copious Water Liquid_Waste->Drain_Disposal Recycling Glass Recycling Empty_Containers->Recycling

Caption: Decision-making workflow for the proper disposal of PSPC waste.

Step-by-Step Disposal Procedures

Based on the characterization of PSPC as a non-hazardous substance, the following procedures should be followed for its disposal.

Solid PSPC Waste

This category includes pure, solid PSPC, as well as disposable items contaminated with it, such as weigh boats, pipette tips, and gloves.

Procedure:

  • Segregation: Collect all solid PSPC waste in a designated, clearly labeled container. A sturdy plastic bag or a lined cardboard box is suitable.

  • Labeling: The container should be labeled as "Non-Hazardous Laboratory Waste" and should clearly indicate its contents (e.g., "Solid 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine waste").

  • Disposal: Once the container is full, it can typically be disposed of in the regular laboratory trash, which is destined for a sanitary landfill.[6] It is important to ensure that custodial staff are aware that this is non-hazardous waste.

Liquid PSPC Waste (Aqueous Solutions)

For dilute aqueous solutions of PSPC, drain disposal is often an acceptable method.

Procedure:

  • Evaluation: Confirm that the solution does not contain any other hazardous chemicals.

  • Dilution: While not always necessary for non-hazardous substances, it is good practice to work with dilute solutions.

  • Disposal: Pour the aqueous solution down a designated laboratory sink with a copious amount of running water.[6][7] This helps to further dilute the solution and prevent any potential accumulation in the drainage system.

Empty PSPC Containers

Properly emptied containers can often be recycled.

Procedure:

  • Decontamination: Ensure the container is "RCRA empty," meaning that all contents have been removed by normal methods and no more than 3% by weight of the total capacity of the container remains.

  • Rinsing: For containers that held solid PSPC, a simple scraping or tapping to remove the bulk of the material is sufficient. For containers that held a solution, triple rinse with a suitable solvent (e.g., water or an appropriate organic solvent). The rinsate should be disposed of according to the liquid waste procedures.

  • Defacing: Obliterate or remove all labels from the container to prevent any confusion about its contents.[6]

  • Disposal: The clean, defaced container can then be placed in the appropriate recycling bin, typically for glass or plastic, depending on the container's material.[7]

Spill Management

In the event of a spill of solid PSPC:

  • Notification: Alert colleagues in the immediate area.

  • Containment: If the spill is large, use absorbent pads to create a barrier and prevent its spread.

  • Cleanup: For small spills, gently sweep the solid material into a dustpan or onto a piece of paper. Avoid creating dust. For larger spills, use a scoop or other appropriate tool.

  • Disposal: Place the collected material into a labeled container for solid non-hazardous waste.

  • Decontamination: Clean the spill area with a suitable detergent and water.

Conclusion: A Commitment to Laboratory Safety

The responsible management and disposal of all laboratory chemicals, including those considered non-hazardous like 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine, is a cornerstone of a safe and sustainable research environment. By following these evidence-based procedures, we uphold our commitment to the well-being of our colleagues and the integrity of our scientific community. Always prioritize safety and consult your institution's specific waste management guidelines.

References

  • PubChem. (n.d.). 1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025, August 20). 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

  • NextSDS. (n.d.). 1-PALMITOYL-2-STEAROYL-(16-DOXYL)-SN-GLYCERO-3-PHOSPHOCHOLINE. Retrieved from [Link]

  • University of Cambridge. (n.d.). Code of Practice for Disposal of Hazardous and Non-Hazardous Waste. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Karolinska Institutet. (2025, May 28). Laboratory waste. KI Staff portal. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Storage and handling of lipids. Retrieved from [Link]

  • FILAB. (n.d.). Laboratory analysis of phospholipids. Retrieved from [Link]

  • Michopoulos, F., Edge, T., Hui, Y., Liddicoat, C., Theodoridis, G., & Wilson, I. (2015). Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. ResearchGate. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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